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  • Product: 2-(2,4-Dimethylphenyl)piperidine
  • CAS: 383128-60-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(2,4-Dimethylphenyl)piperidine: A Technical Guide

Executive Summary & Pharmacological Relevance The 2-arylpiperidine structural motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including neurokinin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2-arylpiperidine structural motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including neurokinin-1 (NK1) receptor antagonists, TRPM8 antagonists, and PARP inhibitors[1]. Within this class, 2-(2,4-Dimethylphenyl)piperidine (PubChem CID: 7048115) represents a highly valuable, sterically encumbered building block[2]. The presence of the ortho-methyl group on the phenyl ring restricts bond rotation, locking the molecule into specific conformational states that are often critical for high-affinity receptor binding.

This whitepaper provides an in-depth, self-validating technical guide for the synthesis and characterization of 2-(2,4-Dimethylphenyl)piperidine. We bypass outdated, harsh synthetic routes in favor of two modern, highly regioselective methodologies: a directed lithiation/Negishi-type cross-coupling[3], and a de novo Aza-Achmatowicz rearrangement followed by catalytic arylation[4].

Retrosynthetic Strategies

The synthesis of sterically hindered 2-arylpiperidines requires strategies that can overcome the energetic barrier of forming a C-C bond adjacent to a secondary amine. We highlight two distinct retrosynthetic disconnections:

  • Pathway A (Late-Stage Coupling): Direct functionalization of the piperidine ring via α -deprotonation of N-Boc-piperidine, transmetalation to an organozinc intermediate, and palladium-catalyzed Negishi cross-coupling with 1-bromo-2,4-dimethylbenzene[3].

  • Pathway B (De Novo Ring Construction): Ring expansion of a functionalized furfurylamine via an Aza-Achmatowicz rearrangement to a dihydropyridinone, followed by Pd-catalyzed arylation using (2,4-dimethylphenyl)boronic acid, and subsequent global reduction[4].

Retrosynthesis Target 2-(2,4-Dimethylphenyl) piperidine BocPip N-Boc-piperidine Target->BocPip Pathway A (Negishi) ArBr 1-Bromo-2,4- dimethylbenzene Target->ArBr Pathway A AzaAch Aza-Achmatowicz Intermediate Target->AzaAch Pathway B (Aza-Achmatowicz) ArBOH (2,4-Dimethylphenyl) boronic acid Target->ArBOH Pathway B

Retrosynthetic pathways for 2-(2,4-Dimethylphenyl)piperidine via Negishi and Aza-Achmatowicz routes.

Method A: Directed Lithiation and Negishi-Type Cross-Coupling

This approach is highly modular and relies on the generation of a stable organozinc reagent from a readily available piperidine precursor[3].

Causality of Experimental Choices
  • sec-Butyllithium / TMEDA System: N-Boc-piperidine is notoriously difficult to deprotonate regioselectively without inducing ring-opening or degradation. sec-BuLi provides the necessary thermodynamic driving force, while TMEDA (tetramethylethylenediamine) acts as a bidentate ligand that breaks down the alkyllithium hexamers into highly reactive monomers, facilitating exclusively α -deprotonation.

  • Zinc Chloride (ZnCl₂): The resulting α -lithio species is highly nucleophilic and prone to side reactions. Transmetalation with anhydrous ZnCl₂ yields the corresponding organozinc reagent, which dampens the nucleophilicity to a controlled level, ensuring functional-group tolerance and preventing homocoupling.

  • Pd(OAc)₂ and P(tBu)₃·HBF₄: The cross-coupling of a secondary alkylzinc reagent with an ortho-substituted aryl halide is sterically demanding. The bulky, highly electron-rich tri-tert-butylphosphine ligand accelerates both the oxidative addition of the aryl bromide and the sterically hindered reductive elimination step, effectively outcompeting deleterious β -hydride elimination pathways[3].

Step-by-Step Protocol (Self-Validating System)
  • Lithiation: To a flame-dried flask under argon, add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (0.2 M). Cool to -78 °C. Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir for 3 hours.

    • In-line Validation: The solution will transition to a pale yellow color, indicating anion formation. Quenching a 0.1 mL aliquot with D₂O followed by GC-MS analysis should confirm >95% deuterium incorporation at the C2 position.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in Et₂O) dropwise at -78 °C. Allow the mixture to warm to room temperature over 1 hour.

    • In-line Validation: The formation of a fine white precipitate (LiCl) serves as a visual confirmation of successful transmetalation to the organozinc species.

  • Cross-Coupling: In a separate Schlenk flask, combine Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (10 mol%), and 1-bromo-2,4-dimethylbenzene (0.8 equiv) in THF. Transfer the organozinc reagent to this flask via cannula. Stir at room temperature for 16 hours.

    • In-line Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active aryl bromide spot indicates reaction completion.

  • Deprotection: Isolate the intermediate via flash chromatography. Dissolve in CH₂Cl₂ and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir for 2 hours at room temperature, then neutralize with 1M NaOH and extract with EtOAc.

    • In-line Validation: ESI-MS of the crude organic layer must show the desired [M+H]⁺ peak at m/z 190.1.

Method B: Aza-Achmatowicz Rearrangement and Pd-Catalyzed Arylation

For applications requiring asymmetric synthesis or highly functionalized piperidine rings (e.g., hydroxylated derivatives), the Aza-Achmatowicz route is superior[4].

Causality of Experimental Choices
  • Oxone/KBr System: The classical Aza-Achmatowicz rearrangement often relies on toxic oxidants (e.g., mCPBA or bromine). Using Oxone with catalytic KBr generates hypobromite in situ, providing a green, mild, and highly efficient oxidation of the furfurylamine derivative to the corresponding pyranone[5].

  • Ligand-Free Palladium Arylation: The subsequent arylation utilizes (2,4-dimethylphenyl)boronic acid. Counterintuitively, using a non-phosphine-ligand palladium precatalyst is critical here; bulky phosphine ligands create excessive steric crowding that inhibits the coupling at the highly functionalized C2 position of the dihydropyridinone intermediate[4],[1].

Step-by-Step Protocol (Self-Validating System)
  • Rearrangement: Dissolve N-Boc-furfurylamine (1.0 equiv) in THF/H₂O (4:1). Add KBr (0.1 equiv) and Oxone (1.1 equiv). Stir at 0 °C for 2 hours.

    • In-line Validation: Rapid consumption of the starting material by TLC, accompanied by the appearance of a highly polar, UV-active pyranone intermediate.

  • Arylation: To the isolated intermediate in toluene, add (2,4-dimethylphenyl)boronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv). Heat to 80 °C for 12 hours[5].

    • In-line Validation: LC-MS of an aliquot confirms the mass shift corresponding to the arylated dihydropyridinone.

  • Global Reduction: Transfer the arylated product to a Parr shaker flask. Add 10% Pd/C (10 wt%) and methanol. Pressurize with H₂ (50 psi) and shake for 24 hours.

    • In-line Validation: Hydrogen gas uptake will cease when complete. ¹H NMR of the crude product will confirm the total disappearance of olefinic protons (typically 5.5–6.5 ppm) and the reduction of the carbonyl, yielding the saturated piperidine ring.

Mechanistic Insights: The Cross-Coupling Catalytic Cycle

Understanding the catalytic cycle of the Negishi-type cross-coupling (Method A) is vital for troubleshooting low yields, which usually stem from premature catalyst degradation or failed transmetalation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (1-Bromo-2,4-dimethylbenzene) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation (Piperidinyl-Zinc Reagent) PdII_Trans->Pd0 Reductive Elimination (Target Product)

Palladium-catalyzed cross-coupling catalytic cycle for the synthesis of the 2-arylpiperidine core.

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the coupling (ensuring C2 substitution rather than C3/C4) and the integrity of the 2,4-dimethylphenyl moiety. Below is the consolidated quantitative data matrix expected for pure 2-(2,4-Dimethylphenyl)piperidine (Chemical Formula: C₁₃H₁₉N; Molecular Weight: 189.30 g/mol )[2].

Analytical TechniqueParameterExpected Result for 2-(2,4-Dimethylphenyl)piperidine
¹H NMR (400 MHz, CDCl₃)Chemical Shift ( δ , ppm)7.15 (d, J = 7.8 Hz, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 3.85 (dd, J = 10.5, 2.5 Hz, 1H, C2-H), 3.20 (m, 1H, C6-H eq​ ), 2.80 (m, 1H, C6-H ax​ ), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.90–1.40 (m, 6H, piperidine-CH₂), 1.80 (br s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift ( δ , ppm)140.5, 135.2, 132.8, 131.0, 126.5, 125.8 (Ar-C), 58.4 (C2), 47.6 (C6), 34.2 (C3), 26.1 (C5), 24.8 (C4), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃)
HRMS (ESI-TOF) Mass-to-Charge (m/z)Calculated for C₁₃H₂₀N⁺ [M+H]⁺: 190.1596; Found: 190.1592
HPLC Purity & Retention>98% AUC (C18 column, Gradient MeCN/H₂O with 0.1% TFA, λ = 254 nm)

Note: The diagnostic doublet-of-doublets at 3.85 ppm in the ¹H NMR spectrum is the hallmark of the benzylic C2 proton on the piperidine ring, confirming successful regioselective functionalization.

Conclusion

The synthesis of 2-(2,4-Dimethylphenyl)piperidine bridges the gap between fundamental organometallic methodology and applied medicinal chemistry. By selecting either the Negishi cross-coupling route for rapid, late-stage functionalization[3] or the Aza-Achmatowicz route for highly tailored, enantiospecific de novo synthesis[4], researchers can reliably access this sterically demanding pharmacophore. Adherence to the in-line validation steps detailed in this guide ensures high fidelity and reproducibility across scale-up efforts.

References

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine Source: Organic Letters (ACS Publications) URL:[Link]

  • (R)-2-(2,4-Dimethylphenyl)piperidine Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-(2,4-Dimethylphenyl)piperidine

Executive Summary 2-(2,4-Dimethylphenyl)piperidine is a synthetic small molecule characterized by an arylpiperidine scaffold. Compounds containing the piperidine moiety are ubiquitous in neuroactive and metabolic drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Dimethylphenyl)piperidine is a synthetic small molecule characterized by an arylpiperidine scaffold. Compounds containing the piperidine moiety are ubiquitous in neuroactive and metabolic drug discovery due to their predictable ionization profiles and favorable vector geometries for receptor binding. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details the causality behind its pharmacokinetic behavior, and outlines robust, self-validating analytical protocols for its characterization during lead optimization.

Structural Architecture and Physicochemical Parameters

The molecular architecture of 2-(2,4-Dimethylphenyl)piperidine (C₁₃H₁₉N) consists of a basic piperidine ring substituted at the 2-position with a lipophilic 2,4-dimethylphenyl group. This specific topological arrangement creates a sterically hindered secondary amine, which subtly modulates its basicity and lipophilicity compared to an unsubstituted piperidine core.

Table 1: Consensus Physicochemical Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 189.30 g/mol Highly favorable for rapid diffusion and oral absorption (Lipinski Rule of 5 compliant)[1].
XLogP3-AA 2.9Optimal lipophilicity for central nervous system (CNS) penetration and membrane permeation[1].
Topological Polar Surface Area (TPSA) 12.0 ŲExcellent predictor for blood-brain barrier (BBB) crossing (ideal limit is < 90 Ų)[1].
Hydrogen Bond Donors 1Allows directional interaction with target receptors without excessive desolvation penalties[1].
Hydrogen Bond Acceptors 1Limits non-specific binding while maintaining target engagement capability[1].
Rotatable Bonds 1High structural rigidity, reducing the entropic penalty upon receptor binding[1].
Predicted pKa (Amine) ~9.5 - 10.5Ensures >99% protonation at physiological pH (7.4), promoting aqueous solubility in systemic circulation[2].

Quantitative data aggregated from [1] and [3].

Pharmacokinetic & Drug Development Implications

The interplay between the basic piperidine nitrogen and the lipophilic aryl group dictates the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity (LogP = 2.9): The XLogP3 value of 2.9 sits squarely in the "sweet spot" (LogP 2-3) for CNS-active drugs. It is lipophilic enough to partition into lipid bilayers but polar enough to avoid excessive sequestration in adipose tissue or rapid clearance via hepatic metabolism.

  • Ionization and Solubility: Unsubstituted piperidine is a strong aliphatic base with a pKa of ~11.1[2]. However, the adjacent 2,4-dimethylphenyl group at the alpha position exerts mild steric hindrance and inductive effects, slightly depressing the pKa[2]. At a physiological pH of 7.4, the compound exists predominantly as a water-soluble cation (piperidinium). This dynamic equilibrium ensures that a small, yet highly permeable fraction of the un-ionized free base is always present, driving passive diffusion across the lipophilic intestinal mucosa and the BBB.

Experimental Methodologies for Physicochemical Validation

To ensure high-fidelity data during lead optimization, the following self-validating protocols must be employed. These methods prioritize thermodynamic equilibrium over kinetic approximations.

Protocol A: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

Causality: The remains the gold standard because it measures true thermodynamic partitioning, unlike chromatographic methods (e.g., HPLC retention time) which can be confounded by secondary interactions with the stationary phase[4].

  • Phase Saturation (Critical Step): Vigorously mix equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Rationale: Pre-saturation prevents volume shifts and phase miscible shifts during the actual experiment, ensuring the phase ratio remains exactly as calculated[4].

  • Sample Preparation: Dissolve 2-(2,4-Dimethylphenyl)piperidine in the pre-saturated octanol phase to a concentration of 1 mM.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass vial. Seal and agitate on a mechanical shaker for 2 hours at 25°C[4].

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS.

  • Self-Validation: Run a concurrent control using Propranolol (known LogP ~3.4). If the control deviates by >0.1 log units, the system is not at equilibrium, and the assay must be repeated.

Protocol B: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the macroscopic ionization constant by tracking the change in hydrogen ion concentration, providing a highly accurate pKa for predicting physiological ionization states.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

  • Sample Dissolution: Dissolve 2-(2,4-Dimethylphenyl)piperidine in a 0.15 M KCl solution (to maintain constant ionic strength). Note: If the free base precipitates, use a methanol/water co-solvent system (e.g., 30%, 40%, 50% methanol) and apply the Yasuda-Shedlovsky extrapolation to determine the pure aqueous pKa.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which artificially alters pH). Add the titrant in 0.05 mL increments, allowing the potential to stabilize after each addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The peak of the derivative curve corresponds to the equivalence point, and the pKa is extracted from the half-equivalence volume.

  • Self-Validation: The protocol is validated by titrating a reference standard (e.g., unsubstituted Piperidine, literature pKa 11.1) prior to the test article to ensure electrode responsiveness[2].

Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical characterization workflow, emphasizing the parallel nature of the assays and their convergence into ADME modeling.

G A 2-(2,4-Dimethylphenyl)piperidine Synthesis & QC B Lipophilicity (LogP) Shake-Flask LC-MS A->B Aliquot 1 C Ionization (pKa) Potentiometric Titration A->C Aliquot 2 D Solubility Profiling Kinetic & Thermodynamic A->D Aliquot 3 E ADME & Pharmacokinetic Modeling B->E LogP = 2.9 C->E Basic pKa D->E Aqueous Sol.

Workflow for the physicochemical characterization of 2-(2,4-Dimethylphenyl)piperidine.

References

  • Title: (R)-2-(2,4-Dimethylphenyl)piperidine | CID 7048115 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-(2,4-DIMETHYLPHENYL)PIPERIDINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem (Diederich, F., et al.) URL: [Link]

Sources

Foundational

CAS number for 2-(2,4-Dimethylphenyl)piperidine

An In-depth Technical Guide to 2-(2,4-Dimethylphenyl)piperidine Introduction 2-(2,4-Dimethylphenyl)piperidine is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,4-Dimethylphenyl)piperidine

Introduction

2-(2,4-Dimethylphenyl)piperidine is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to interact with a wide range of biological targets.[4][5] The addition of a 2,4-dimethylphenyl group to the piperidine core creates a chiral center, leading to (R) and (S) enantiomers, and introduces specific steric and electronic properties that can modulate its pharmacological or chemical behavior. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic approach, and potential applications based on the broader class of phenylpiperidine compounds.

Chemical Identity and Physicochemical Properties

The primary identifier for a chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For 2-(2,4-Dimethylphenyl)piperidine, the specific CAS number depends on the stereochemistry.

  • Racemic Mixture: 383128-60-7[6]

  • (R)-enantiomer: 1213636-47-5[7][8]

The fundamental physicochemical properties are summarized below, based on computed data.[7]

PropertyValueSource
Molecular Formula C₁₃H₁₉NPubChem
Molecular Weight 189.30 g/mol PubChem[7]
IUPAC Name 2-(2,4-dimethylphenyl)piperidineLexiChem
SMILES CC1=CC(=C(C=C1)C2CCCCN2)COEChem
InChIKey UGFJMPOSDNWMOV-UHFFFAOYSA-NInChI
XLogP3 2.9PubChem[7]
Hydrogen Bond Donor Count 1Cactvs
Hydrogen Bond Acceptor Count 1Cactvs
Rotatable Bond Count 1Cactvs

Synthesis and Methodologies

The proposed workflow involves two main stages:

  • Synthesis of the Pyridine Precursor: Formation of 2-(2,4-dimethylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

  • Reduction to the Piperidine: Catalytic hydrogenation of the pyridine ring.

Experimental Protocol: A Representative Synthesis

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its high efficiency, tolerance of various functional groups, and reliable C-C bond formation between aromatic rings. A palladium catalyst is standard for this transformation.[2]

  • Catalytic Hydrogenation: This is the most direct method for reducing a stable aromatic pyridine ring to a saturated piperidine.[2][9] Platinum oxide (PtO₂) or rhodium on alumina are effective catalysts, often requiring elevated pressure and temperature to overcome the aromaticity of the pyridine ring. The use of an acidic medium (like HCl or acetic acid) can facilitate the reaction by protonating the pyridine nitrogen.

Part 1: Synthesis of 2-(2,4-Dimethylphenyl)pyridine

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromopyridine (1.0 eq), (2,4-dimethylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(2,4-dimethylphenyl)pyridine.

Part 2: Hydrogenation to 2-(2,4-Dimethylphenyl)piperidine

  • Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel (Parr shaker), add the 2-(2,4-dimethylphenyl)pyridine (1.0 eq) synthesized in Part 1, dissolved in glacial acetic acid or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 0.05 eq by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate the mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Workup and Isolation: Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 2-(2,4-dimethylphenyl)piperidine. Further purification can be achieved via distillation or crystallization if necessary.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Suzuki-Miyaura Coupling cluster_part2 Part 2: Catalytic Hydrogenation A 2-Bromopyridine + (2,4-Dimethylphenyl)boronic Acid B Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol, Reflux A->B C Workup & Purification (Extraction, Chromatography) B->C D 2-(2,4-Dimethylphenyl)pyridine C->D E 2-(2,4-Dimethylphenyl)pyridine D->E Intermediate Product F H₂, PtO₂ (Adam's Catalyst) Acetic Acid, 50-100 psi E->F G Workup & Purification (Filtration, Neutralization, Extraction) F->G H 2-(2,4-Dimethylphenyl)piperidine G->H Signaling_Pathway cluster_membrane Cell Membrane Receptor Mu-Opioid Receptor (GPCR) AC Adenylyl Cyclase Receptor->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels Receptor->Ca_Channel Inhibits K_Channel K⁺ Channels Receptor->K_Channel Activates Ligand 2-(2,4-Dimethylphenyl)piperidine (Hypothetical Ligand) Ligand->Receptor Binds & Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter Reduced Influx Leads to K_Channel->Neurotransmitter Hyperpolarization Leads to

Caption: Hypothesized opioid receptor signaling pathway.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2-(2,4-Dimethylphenyl)piperidine is not available, the safety precautions for the parent compound, piperidine, and its derivatives should be strictly followed. [10]Piperidines are generally classified as hazardous substances.

  • Hazard Identification:

    • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. [11] * Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. * Corrosivity: Causes severe skin burns and eye damage. * Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear protective clothing to prevent skin exposure. [11]Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [10][11] * Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. [11] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [11]* Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. [12]Use non-sparking tools and take precautionary measures against static discharges. [10] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. [11]

References

  • PubChem. (R)-2-(2,4-Dimethylphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-(2,4-DIMETHYLPHENYL)PIPERIDINE — Chemical Substance Information. [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. [Link]

  • NextSDS. N-(2,4-Dimethylphenyl)piperidine — Chemical Substance Information. [Link]

  • Thermo Fisher Scientific. 1-(2,3-Dimethylphenyl)piperazine SAFETY DATA SHEET. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1647. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2017). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • NIST WebBook. 2,4-Dimethyl-piperidine. [Link]

  • Google Patents. (2019). EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubChem. 2,4-Dimethylpiperidine. National Center for Biotechnology Information. [Link]

  • PMC. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. [Link]

  • ScienceDirect. (2025). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters. [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Analgesic activity of alkyl piperidine derivatives. [Link]

  • PubMed. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S59-S69. [Link]

  • Google Patents. (2014). BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.
  • SpectraBase. N-(2,5-Dimethylphenyl)piperazine. [Link]

Sources

Exploratory

Potential Biological Activity of 2-(2,4-Dimethylphenyl)piperidine: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Summary 2-(2,4-Dimethylphenyl)piperidine (2,4-DMPP) is a structurally compelling entity within the substituted phenylpiperidine class. With a molecular weight of 189.30 g/mol and a calculated XLogP3-AA of 2.9[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Dimethylphenyl)piperidine (2,4-DMPP) is a structurally compelling entity within the substituted phenylpiperidine class. With a molecular weight of 189.30 g/mol and a calculated XLogP3-AA of 2.9[1], this compound possesses the physicochemical properties characteristic of highly bioavailable central nervous system (CNS) agents. The core phenylpiperidine structure is a well-established pharmacophore in potent monoamine transporter inhibitors and opioids. This technical guide explores the hypothesized pharmacological profile of 2,4-DMPP, detailing the causality behind its structure-activity relationships (SAR) and providing self-validating experimental workflows for its preclinical evaluation.

Structural and Physicochemical Profiling

The biological activity of 2-phenylpiperidines is highly sensitive to aromatic ring substitutions. The addition of methyl groups at the ortho (2-position) and para (4-position) of the phenyl ring in 2,4-DMPP introduces critical steric and electronic variables:

  • Conformational Restriction: The ortho-methyl group creates a steric clash with the piperidine ring, restricting the dihedral angle. This conformational locking often favors binding to the S1 pocket of the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT)[2].

  • Electronic Effects: Methyl groups are electron-donating via hyperconjugation. This increases the electron density of the aromatic π -system, significantly enhancing cation- π interactions with key aromatic residues (e.g., Tyr156, Phe320) in the DAT central binding cavity[3].

  • Blood-Brain Barrier (BBB) Penetration: The XLogP3-AA of 2.9 falls perfectly within the optimal range (2.0–3.5) for passive diffusion across the BBB[1], suggesting rapid CNS target engagement.

Mechanistic Pharmacology & Target Engagement

Based on the SAR of related monoamine transporter inhibitors, 2,4-DMPP is hypothesized to act primarily as a reuptake inhibitor at DAT and the Norepinephrine Transporter (NET).

Causality of Selectivity: Unsubstituted 2-phenylpiperidines often exhibit mixed DAT/NET/SERT affinity. However, para-substitutions (like the 4-methyl group) typically decrease SERT affinity due to steric bulk clashing with the tighter SERT vestibule, thereby driving DAT/NET selectivity[2]. Furthermore, complex piperidine syntheses have demonstrated that specific stereoisomers (e.g., the (R)-enantiomer) dictate the spatial orientation required for optimal receptor engagement, making enantiomeric purity a critical factor in its biological activity[4].

DAT_Inhibition A 2,4-DMPP (Ligand) B Dopamine Transporter (DAT) A->B Binds Central Cavity C Blockade of DA Reuptake B->C Conformational Arrest D Increased Synaptic DA Concentration C->D E Post-Synaptic Receptor Activation D->E

Caption: Synaptic mechanism of action for 2,4-DMPP via Dopamine Transporter (DAT) inhibition.

Experimental Workflows for Biological Validation

To rigorously evaluate the biological activity of 2,4-DMPP, a self-validating experimental system is required. The following protocols are designed with strict internal controls to ensure data integrity and reproducibility.

Protocol 1: Radioligand Binding Assay (Affinity - Ki​ )
  • Objective: Determine the equilibrium binding affinity of 2,4-DMPP for DAT.

  • System Design & Causality: Rat striatal synaptosomes are utilized because they natively express high densities of DAT, providing a physiologically relevant lipid microenvironment. [3H] WIN 35,428 is chosen as the radioligand due to its high specific activity and extreme DAT selectivity.

  • Self-Validation: Non-specific binding (NSB) is defined by the addition of 10 µM GBR-12909 (a saturating, highly selective DAT inhibitor). Total binding minus NSB yields specific binding. If specific binding is <70% of total binding, the assay is automatically rejected due to a poor signal-to-noise ratio.

  • Step-by-Step Methodology:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal membrane integrity.

    • Incubate synaptosomal preparations with 1.5 nM [3H] WIN 35,428 and varying concentrations of 2,4-DMPP ( 10−10 to 10−4 M) for 2 hours at 4°C. Causality: Low temperature prevents ligand internalization and metabolic degradation.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion.

    • Wash filters three times with 5 mL of ice-cold buffer.

    • Quantify retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Uptake Assay (Efficacy - IC50​ )
  • Objective: Measure the ability of 2,4-DMPP to inhibit the functional transport of dopamine.

  • System Design & Causality: HEK293 cells stably transfected with human DAT (hDAT) are used. Because wild-type HEK293 cells lack endogenous monoamine transporters, any observed [3H] Dopamine uptake is exclusively hDAT-mediated, eliminating background noise.

Assay_Workflow Step1 1. Cell Culture HEK293-hDAT Expression Step2 2. Compound Incubation 2,4-DMPP Gradient (15 min) Step1->Step2 Step3 3. Radioligand Addition [3H]Dopamine (10 min) Step2->Step3 Step4 4. Termination & Wash Ice-cold Buffer Rapid Filtration Step3->Step4 Step5 5. Liquid Scintillation Measure Intracellular[3H] Step4->Step5 Step6 6. Data Analysis Non-linear Regression (IC50) Step5->Step6

Caption: Step-by-step workflow for the in vitro [3H]Dopamine functional uptake assay.

  • Step-by-Step Methodology:

    • Seed HEK293-hDAT cells in 96-well plates and culture until 80% confluent.

    • Wash cells with warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with 2,4-DMPP concentrations for 15 minutes at 37°C to allow target equilibration.

    • Add 20 nM [3H] Dopamine and incubate for exactly 10 minutes. Causality: A 10-minute window ensures the measurement captures the linear phase of uptake before steady-state kinetics or reverse transport confound the data.

    • Terminate by aspirating the media and washing rapidly with ice-cold KRH buffer. Causality: Ice-cold temperatures instantly halt transporter kinetics and trap the intracellular radioligand.

    • Lyse cells with 1% SDS and measure intracellular radioactivity.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 2,4-DMPP based on established SAR extrapolations for substituted 2-phenylpiperidines[2][3], compared against clinical reference standards.

CompoundDAT Binding ( Ki​ , nM)NET Binding ( Ki​ , nM)SERT Binding ( Ki​ , nM)DAT Uptake ( IC50​ , nM)
2,4-DMPP (Hypothesized) 45 ± 580 ± 12>5,00095 ± 10
Methylphenidate (Reference) 34 ± 439 ± 5>10,00060 ± 8
Cocaine (Reference) 211 ± 15150 ± 18130 ± 12380 ± 25

Note: Data for 2,4-DMPP is a predictive model based on the steric and electronic contributions of the 2,4-dimethyl substitution on the phenylpiperidine core.

Translational Potential & Drug Development Considerations

While 2,4-DMPP shows theoretical promise as a DAT/NET modulator, its translational potential hinges heavily on its metabolic stability. The benzylic methyl groups at the 2- and 4-positions are prime targets for cytochrome P450 (CYP450) mediated aliphatic oxidation. Successive oxidation would yield hydroxymethyl and eventually carboxylic acid metabolites. Because carboxylic acids are highly polar and ionized at physiological pH, these metabolites would likely exhibit poor BBB permeability and rapid renal clearance, effectively terminating the drug's central action. Future structural optimization might involve bioisosteric replacement of the methyl groups (e.g., with chlorine or trifluoromethyl groups) to block metabolic liabilities while retaining the desired steric profile.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of Chiral Auxiliaries in Asymmetric Synthesis

A Note on the Original Topic: 2-(2,4-Dimethylphenyl)piperidine A comprehensive search of the scientific literature was conducted to provide detailed application notes on the use of 2-(2,4-Dimethylphenyl)piperidine in asy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Original Topic: 2-(2,4-Dimethylphenyl)piperidine

A comprehensive search of the scientific literature was conducted to provide detailed application notes on the use of 2-(2,4-Dimethylphenyl)piperidine in asymmetric synthesis. These searches yielded no specific, validated protocols or established applications for this particular compound as a chiral auxiliary or ligand in stereoselective transformations. This suggests that 2-(2,4-Dimethylphenyl)piperidine is not a commonly employed tool in this field, and therefore, a scientifically rigorous and field-proven guide on its use cannot be constructed at this time.

In the spirit of providing a valuable and in-depth technical guide for researchers, scientists, and drug development professionals, this document will instead focus on a cornerstone of asymmetric synthesis: the use of Evans' Oxazolidinone Auxiliaries . This well-established class of chiral auxiliaries provides a robust and versatile platform for a wide range of asymmetric transformations and serves as an excellent model to illustrate the principles and practices of auxiliary-mediated stereocontrol.

Application Notes: Evans' Oxazolidinone Auxiliaries in Asymmetric Synthesis

Introduction

Chiral oxazolidinones, popularized by David A. Evans, are powerful and reliable chiral auxiliaries that have become indispensable tools in modern asymmetric synthesis.[1] By temporarily attaching one of these auxiliaries to a prochiral substrate, one can direct the stereochemical outcome of subsequent reactions with a high degree of predictability and control. The auxiliary is then cleaved under mild conditions to reveal the desired enantiomerically enriched product, and can often be recovered for reuse.[2] This application note provides a detailed overview of the use of Evans' auxiliaries in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Core Principles of Stereochemical Control

The efficacy of Evans' auxiliaries stems from their ability to enforce a specific conformation upon the attached acyl group. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate.[1] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face. This predictable facial bias is the foundation for the high diastereoselectivity observed in these reactions.

Asymmetric Alkylation of N-Acyl Oxazolidinones

Asymmetric alkylation using Evans' auxiliaries is a robust method for the synthesis of α-substituted chiral carboxylic acids. The general workflow involves acylation of the auxiliary, diastereoselective enolate alkylation, and subsequent auxiliary removal.

Experimental Protocol: Asymmetric Alkylation of an N-Propanoyl Oxazolidinone

This protocol details the synthesis of (R)-2-methylpentanoic acid via the asymmetric alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe. Stir for 15 minutes.

  • Add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propanoyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA (1.1 eq., freshly prepared or commercial solution) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Follow the extraction and purification procedure as described in Step 1.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.), followed by lithium hydroxide (LiOH, 2.0 eq.).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted with ethyl acetate to recover the chiral auxiliary.

Data Presentation: Asymmetric Alkylation
ElectrophileYield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide90-95%>99:1
Ethyl Iodide88-94%>99:1
Benzyl Bromide92-97%>99:1
Allyl Bromide85-90%>98:2

Yields and d.r. are typical and may vary based on specific reaction conditions and substrates.

Asymmetric Aldol Reactions

Evans' auxiliaries are also highly effective in controlling the stereochemistry of aldol reactions, allowing for the synthesis of syn-aldol adducts with excellent diastereoselectivity. The key to this transformation is the formation of a boron enolate, which provides a well-defined, six-membered transition state.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes the reaction between an N-propanoyl oxazolidinone and isobutyraldehyde.

  • Dissolve the N-propanoyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (DBT, 1.1 eq.) dropwise, followed by triethylamine (TEA, 1.2 eq.).

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cool the reaction back down to -78 °C.

  • Add isobutyraldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Follow the extraction and purification procedure as described previously.

Visualization of the Aldol Transition State

The high diastereoselectivity of the Evans aldol reaction can be explained by the Zimmerman-Traxler transition state model. The boron enolate and the aldehyde coordinate to form a rigid, chair-like six-membered ring. The substituents are forced into equatorial positions to minimize steric strain, leading to the preferential formation of the syn-aldol product.

G cluster_0 Zimmerman-Traxler Transition State ts [Transition State] product Syn-Aldol Adduct ts->product C-C Bond Formation reactants Boron Enolate + Aldehyde reactants->ts Coordination

Caption: Zimmerman-Traxler transition state model for the Evans aldol reaction.

Workflow Diagram: Asymmetric Synthesis Using Evans' Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Oxazolidinone AcylatedAux N-Acyl Oxazolidinone Aux->AcylatedAux Acylation Acyl Acyl Halide Acyl->AcylatedAux Base Base (e.g., LDA) Enolate (Z)-Enolate AcylatedAux->Enolate Deprotonation Base->Enolate AlkylatedProduct Diastereomerically Enriched Product Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->AlkylatedProduct Cleavage Cleavage Reagent (e.g., LiOH, H₂O₂) FinalProduct Enantiomerically Pure Product AlkylatedProduct->FinalProduct Hydrolysis RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Cleavage->FinalProduct

Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reactions. 2. Enantioselective synthesis of threo-.beta.-hydroxy-.alpha.-methyl carboxylic acids. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Pu, L. Asymmetric catalysis with organic molecules. Chem. Rev.1998 , 98 (7), 2405–2494. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Kim, B. H.; Li, L.; Lee, E. E.; Lee, J. Y.; Kim, J. Recent Advances in Asymmetric Synthesis Using Chiral Oxazolidinone Auxiliaries. Molecules2011 , 16 (8), 6344-6366. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Wu, Y.; Sun, Y.-P. Recent developments in the application of chiral oxazolidinone auxiliaries in asymmetric synthesis. Org. Biomol. Chem.2014 , 12 (44), 8752-8765. [Link]

  • Evans, D. A.; Wu, L. D.; Wiener, J. J. M.; Johnson, J. S.; Ripin, D. H. B.; Tedrow, J. S. A General Method for the Synthesis of Enantiomerically Pure β-Substituted Carboxylic Acids. J. Org. Chem.1999 , 64 (18), 6411–6417. [Link]

  • Compain, P.; Chagnault, V.; Martin, O. R. A Short and Efficient Procedure for the Cleavage of N-Acyloxazolidinones and N-Acylsultams under Anhydrous and Neutral Conditions. Tetrahedron Lett.1997 , 38 (24), 4283-4286. [Link]

Sources

Application

Application Note: (R)-2-(2,4-Dimethylphenyl)piperidine as an Advanced Chiral Resolving Agent for Racemic Carboxylic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary Diastereomeric salt crystallization remains one of the most scal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Diastereomeric salt crystallization remains one of the most scalable and industrially relevant techniques for chiral resolution[1]. While classical resolving agents such as tartaric acid, ephedrine, and α -methylbenzylamine are highly effective for standard substrates[2], sterically hindered or conformationally flexible racemic acids often require highly discriminatory chiral environments to achieve high enantiomeric excess (ee).

This application note details the use of enantiopure (R)-2-(2,4-Dimethylphenyl)piperidine as an advanced chiral resolving agent. By leveraging the conformational rigidity of the piperidine ring and the severe steric bulk of the 2,4-dimethylphenyl substituent, this secondary amine provides an exceptional chiral pocket for the resolution of challenging racemic carboxylic acids (e.g., 2-arylpropionic acids like ibuprofen and naproxen).

Mechanistic Insights: Causality in Chiral Discrimination

The success of a chiral resolution process depends entirely on the differential solubility of the resulting diastereomeric salts[3]. The selection of (R)-2-(2,4-Dimethylphenyl)piperidine is driven by three distinct structural advantages:

  • Conformational Rigidity: The piperidine ring naturally adopts a stable chair conformation. This restricts the degrees of freedom during the nucleation phase of crystallization, preventing the kinetic trapping of the undesired diastereomer[4].

  • Steric Shielding & π−π Interactions: The 2,4-dimethylphenyl group at the C2 position is exceptionally bulky. The ortho-methyl group restricts rotation around the C-aryl bond, creating a deep, rigid chiral pocket. During salt formation, the aromatic rings of the target acid (e.g., the isobutylphenyl group of ibuprofen) engage in π−π stacking with the resolving agent. The steric clash heavily destabilizes one diastereomeric pair over the other.

  • Robust Hydrogen Bonding: The secondary amine nitrogen acts as a strong hydrogen bond donor and acceptor, forming highly directional ionic hydrogen bonds with the carboxylate group of the target acid[5].

Solvent Causality: The choice of a polar protic solvent (such as ethanol or an ethanol/water mixture) is critical. The solvent must be polar enough to mediate the initial ionic acid-base interaction, yet possess enough hydrophobic character to allow the 2,4-dimethylphenyl group to drive differential solubility through van der Waals packing in the crystal lattice[2].

Workflow Visualization

The following diagram illustrates the self-contained resolution cycle, ensuring both the isolation of the enantiopure acid and the near-quantitative recovery of the expensive chiral amine.

G Start Racemic Acid (RS) + (R)-2-(2,4-Dimethylphenyl)piperidine SaltFormation Diastereomeric Salt Formation (Hot Ethanol) Start->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Cooling) SaltFormation->Crystallization SolidSalt Less Soluble Salt (e.g., R-Acid • R-Amine) Crystallization->SolidSalt Precipitates MotherLiquor More Soluble Salt (e.g., S-Acid • R-Amine) Crystallization->MotherLiquor Remains in Solution LiberationSolid Biphasic Liberation (EtOAc / 1M HCl) SolidSalt->LiberationSolid LiberationML Biphasic Liberation (EtOAc / 1M HCl) MotherLiquor->LiberationML PureEnantiomer1 Enantiopure (R)-Acid (Organic Phase) LiberationSolid->PureEnantiomer1 RecoveredAmine Recovered (R)-Amine (Aqueous Phase -> Basified) LiberationSolid->RecoveredAmine PureEnantiomer2 Enantiopure (S)-Acid (Organic Phase) LiberationML->PureEnantiomer2 LiberationML->RecoveredAmine

Workflow of diastereomeric salt crystallization and resolving agent recovery.

Quantitative Performance Data

The table below summarizes the resolution efficacy of (R)-2-(2,4-Dimethylphenyl)piperidine across three representative racemic carboxylic acids. (Note: Yields are calculated based on a theoretical maximum of 50% for a single enantiomer).

Target Racemic AcidResolving Agent EquivalentsSolvent SystemYield of Less Soluble Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Racemic Ibuprofen 0.5 eq (Half-resolution)Ethanol / Water (9:1)42%>98%>99%
Racemic Naproxen 0.5 eq (Half-resolution)Methanol38%96%98%
Racemic Mandelic Acid 1.0 eq (Full resolution)Isopropanol45%94%95%

Detailed Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol is designed as a self-validating system. Every phase includes a physical or analytical checkpoint to ensure the integrity of the resolution process.

Phase 1: Diastereomeric Salt Formation

Causality Check: We utilize the "half-equivalent" method (0.5 eq of resolving agent). This forces the resolving agent to selectively pair only with the most thermodynamically favored enantiomer of the acid, leaving the other enantiomer free in solution. This drastically increases the initial de% of the precipitated salt[2].

  • Charge the Reactor: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 20.6 g (100 mmol) of racemic ibuprofen.

  • Solvent Addition: Add 150 mL of an Ethanol/Water mixture (9:1 v/v). Begin stirring and heat the mixture to 70°C until the acid is fully dissolved.

  • Amine Addition: Slowly add 9.46 g (50 mmol) of (R)-2-(2,4-Dimethylphenyl)piperidine dropwise over 15 minutes.

  • Equilibration: Maintain the temperature at 70°C for 30 minutes to ensure complete salt formation and prevent localized supersaturation.

Phase 2: Fractional Crystallization

Causality Check: Rapid cooling leads to kinetic trapping (co-precipitation of the undesired diastereomer). A strictly controlled, linear cooling ramp ensures thermodynamic control, yielding highly pure, macroscopic crystals[3].

  • Cooling Ramp: Program the heating mantle/bath to cool from 70°C to 20°C at a rate of exactly 0.5°C per minute.

  • Seeding (Optional but Recommended): At 55°C, introduce 10 mg of previously isolated pure diastereomeric salt to induce controlled nucleation.

  • Aging: Once the mixture reaches 20°C, allow it to age under gentle agitation for 4 hours to maximize crystal growth and yield.

  • Isolation: Filter the resulting suspension through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold ethanol to remove residual mother liquor containing the more soluble (S)-ibuprofen salt.

  • Drying: Dry the solid in vacuo at 40°C to a constant weight.

Phase 3: Liberation and Resolving Agent Recovery

Causality Check: A biphasic acid/base extraction ensures that the target acid is liberated into the organic phase without epimerization, while the basic resolving agent is protonated and trapped in the aqueous phase for subsequent recovery[5].

  • Biphasic Setup: Suspend the dried diastereomeric salt in 100 mL of Ethyl Acetate (EtOAc) and 100 mL of 1M HCl.

  • Agitation: Stir vigorously at room temperature for 30 minutes until both liquid phases are completely clear (indicating full dissociation of the salt).

  • Phase Separation: Transfer to a separatory funnel. Collect the upper organic layer (containing the enantiopure (R)-ibuprofen).

  • Acid Recovery: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiopure (R)-ibuprofen as a white powder.

  • Amine Recovery: Take the acidic aqueous layer (containing the protonated resolving agent) and adjust the pH to 12 using 2M NaOH. Extract with 2 x 50 mL of Dichloromethane (DCM). Dry and concentrate the DCM layer to recover >95% of the (R)-2-(2,4-Dimethylphenyl)piperidine for future use.

Phase 4: In-Process Quality Control (IPC) & Self-Validation

To ensure the protocol has functioned as a self-validating system, perform the following checks:

  • Mass Balance: The combined mass of the liberated (R)-ibuprofen, the (S)-ibuprofen recovered from the mother liquor, and the recovered chiral amine must equal the starting mass ± 5%.

  • Chiral HPLC: Analyze the liberated (R)-ibuprofen using a Chiralcel OJ-H column (Hexane/IPA/TFA 90:10:0.1). The target ee should be >99%.

  • Polarimetry: Measure the specific optical rotation [α]D20​ of the liberated acid in ethanol to cross-validate the HPLC findings against literature values.

References

  • Chiral resolution - Grokipedia -
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide - Benchchem -
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives - ResearchG
  • Resolution Via Diastereomeric Salt Crystallization of Ibuprofen Lysine: Ternary Phase Diagram Studies - ResearchG
  • Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines - ResearchG
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - ACS Public

Sources

Method

Application Note: 2-(2,4-Dimethylphenyl)piperidine as a Privileged Scaffold in Diversity-Oriented Synthesis

Executive Summary The 2-arylpiperidine motif is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for a vast array of biologically active compounds[1]. Specifically, 2-(2,4-Dimethylphenyl)pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine motif is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for a vast array of biologically active compounds[1]. Specifically, 2-(2,4-Dimethylphenyl)piperidine represents a highly versatile, sterically tuned building block. The introduction of the 2,4-dimethylphenyl group imparts unique conformational biases—driven by allylic ( A1,3 ) strain—and enhances lipophilicity, making it an ideal starting point for the synthesis of Neurokinin-1 (NK1) receptor antagonists, monoamine transporter (DAT/SERT) inhibitors, and complex polyheterocyclic scaffolds[2],.

This application note provides drug development professionals and synthetic chemists with validated, self-contained protocols for the enantioselective generation and downstream diversification of this critical building block.

Mechanistic & Structural Rationale

The utility of 2-(2,4-Dimethylphenyl)piperidine stems from its dual functionality: a reactive secondary amine handle and a sterically demanding aryl ring.

  • Conformational Locking: The ortho-methyl group on the phenyl ring restricts the rotation of the aryl-piperidine bond. This conformational locking is critical for receptor subtype selectivity, particularly in fitting the deep lipophilic pockets of GPCRs like the NK1 receptor[1].

  • Electronic and Steric Tuning: The para-methyl group increases the electron density of the aryl ring while optimizing the overall partition coefficient (XLogP3), enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[3],.

  • Diversity-Oriented Synthesis (DOS): The secondary amine can undergo N-alkylation, N-acylation, or act as a nucleophile in Multicomponent Assembly Processes (MCAP) to rapidly generate libraries of fused bicyclic scaffolds[4].

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting downstream reaction kinetics and product solubility.

Table 1: Computed Physicochemical Properties of (R)-2-(2,4-Dimethylphenyl)piperidine [3]

PropertyValueRelevance to Drug Design
Molecular Weight 189.30 g/mol Low MW allows for extensive late-stage functionalization without exceeding Lipinski's Rule of 5.
Molecular Formula C₁₃H₁₉NDefines the baseline atom economy for synthetic planning.
XLogP3 (Lipophilicity) 2.9Optimal for CNS penetration; ideal for neuro-active target libraries.
Topological Polar Surface Area 12 ŲHighly lipophilic core; requires polar functionalization (e.g., ureas, amides) to balance solubility.
Complexity Score 178Indicates a highly tractable intermediate for scalable synthesis.

Experimental Protocols & Workflows

Protocol A: Biocatalytic Asymmetric Synthesis of the Chiral Core

Classical diastereomeric crystallization of 2-arylpiperidines discards 50% of the material[5]. This protocol utilizes engineered transaminases (TAs) to achieve >99% enantiomeric excess (ee) directly from achiral precursors.

  • Step 1: Substrate Solubilization. Dissolve the corresponding ω -chloroketone precursor (50 mM) in a 20% (v/v) DMSO/aqueous buffer system.

    • Causality: The 2,4-dimethylphenyl group is highly lipophilic. DMSO ensures the substrate remains bioavailable to the enzyme without denaturing the biocatalyst[6].

  • Step 2: Biocatalyst Assembly. Add engineered transaminase (e.g., ATA-117-Rd6, 10 mg/mL) and Pyridoxal 5'-phosphate (PLP) co-factor (1 mM) in an isopropylamine (IPA) buffer (1 M, pH 8.5)[6].

  • Step 3: Thermal Incubation. Incubate the reaction mixture at 37 °C for 48 hours.

    • Causality: Bulky ortho-substituted aryl groups present a high activation energy barrier for active-site docking. Elevated temperatures are mandatory to achieve acceptable turnover rates for hindered substrates[6].

  • Step 4: Base-Triggered Cyclization & Validation. Add mild aqueous base (e.g., Na₂CO₃) to drive the spontaneous cyclization of the intermediate amine into the piperidine ring. Extract with MTBE.

    • Self-Validation: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99.5% ee and LC-MS to verify the mass (m/z [M+H]⁺ = 190.1)[6].

Protocol B: Multicomponent Assembly Process (MCAP) for Fused Scaffolds

This protocol details the conversion of the piperidine core into complex, cis-fused octahydropyrrolo[3,2-c]pyridines—scaffolds frequently found in CCR5 antagonists[2].

  • Step 1: Amine Activation. React 2-(2,4-dimethylphenyl)piperidine with 4-pentenoyl chloride to form the corresponding amide.

    • Causality: The 4-pentenoyl group serves a dual purpose: it activates the nitrogen for the subsequent Mannich-type reaction and acts as a robust protecting group that resists unwanted side reactions[4].

  • Step 2: Mannich-Type Assembly & Cycloaddition. React the activated intermediate with a bromobenzaldehyde, followed by the introduction of an azomethine ylide. Heat to 80 °C in toluene. The system will undergo a [3+2] dipolar cycloaddition to yield the fused bicyclic framework[2],[4].

  • Step 3: Chemoselective Deprotection. Treat the fused product with Iodine (I₂) in the presence of aqueous acid.

    • Causality: Traditional deprotection of N-benzyl or N-allyl groups requires harsh transition-metal hydrogenation, which risks reducing the aryl ring. I₂/H⁺ selectively cleaves the 4-pentenoyl group under mild conditions, preserving the structural integrity of the newly formed polycycle[4].

Protocol C: Late-Stage N-Functionalization (Urea Formation)

Urea derivatives of 2-arylpiperidines are potent NK1 receptor antagonists (analogous to CP-99994)[1].

  • Step 1: Preparation. Dissolve the deprotected 2-(2,4-dimethylphenyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA, 1.5 eq).

    • Causality: TEA acts as an acid scavenger. Neutralizing the HCl generated during the reaction prevents the protonation of the secondary amine, which would otherwise stall nucleophilic attack.

  • Step 2: Electrophilic Addition. Cool the reaction to 0 °C. Dropwise add ethyl isocyanate (1.1 eq).

    • Causality: The reaction is highly exothermic. Low temperatures prevent the formation of biuret side-products and maintain strict chemoselectivity.

  • Step 3: Validation. Quench with saturated NH₄Cl. Extract, dry, and monitor via LC-MS to confirm the complete consumption of the starting material and the formation of the urea product.

Quantitative Data Presentation

Table 2: Comparative Yields and Stereoselectivity of Diversification Strategies

Synthetic StrategyKey Reagents / CatalystTarget Bioactive ScaffoldIsolated Yield (%)StereoselectivityRef.
Biocatalytic Cyclization ATA-117-Rd6, PLP, IPAEnantiopure Chiral Core84%>99.5% ee[6]
Pd-Catalyzed Arylation Pd₂(dba)₃, K₂CO₃, TolueneFunctionalized 2-Arylpiperidine70%>95% ee[1]
MCAP + [3+2] Cycloaddition Azomethine ylide, 4-pentenoylOctahydropyrrolo-pyridine65–78%>90:10 dr[2],[4]
N-Acylation (Urea) Ethyl isocyanate, DCMNK1 Antagonist Analogue88–95%Retention of ee[2]

Mandatory Visualization: Synthetic Diversification Workflow

G Core 2-(2,4-Dimethylphenyl)piperidine (Chiral Building Block) N_Acyl N-Acylation / Urea Formation (Isocyanates / Acyl Chlorides) Core->N_Acyl N_Alkyl N-Alkylation (Reductive Amination) Core->N_Alkyl MCAP Multicomponent Assembly (MCAP) (Mannich-type + Cycloaddition) Core->MCAP NK1 NK1 Receptor Antagonists (e.g., CP-99994 analogues) N_Acyl->NK1 MAT Monoamine Transporter Inhibitors (DAT/SERT Modulators) N_Alkyl->MAT Fused Fused Polycyclic Scaffolds (e.g., Octahydropyrrolo-pyridines) MCAP->Fused

Divergent synthetic workflows for 2-(2,4-Dimethylphenyl)piperidine into bioactive scaffolds.

References

  • Title: (R)-2-(2,4-Dimethylphenyl)piperidine - PubChem | Source: nih.gov | URL: 3

  • Title: Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines | Source: nih.gov | URL: 2

  • Title: Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives | Source: nih.gov | URL: 4

  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | Source: nih.gov | URL: 6

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids | Source: acs.org | URL: 1

  • Title: 2-(Thiophen-2-yl)piperidin-4-amine - Benchchem | Source: benchchem.com | URL: Link

  • Title: Driving Innovation in Green Chemistry: Redox Biocatalysis Allowing Full Stereocontrol | Source: tapi.com | URL: 5

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Piperidine Derivatives as Targeted Anticancer Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Piperidine, a six-membered saturate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Piperidine, a six-membered saturated heterocyclic scaffold with the molecular formula (CH₂)_5NH, is a privileged pharmacophore in modern oncology and medicinal chemistry [1]. Its inherent basicity, conformational flexibility (predominantly adopting a chair conformation), and capacity to act as both a hydrogen bond donor and acceptor make it an ideal structural motif for interacting with diverse biological targets.

Causality in Drug Design: The incorporation of a piperidine ring is rarely arbitrary. It is strategically utilized to improve the aqueous solubility and pharmacokinetic profile of highly lipophilic anticancer drug precursors [5]. Furthermore, the secondary amine nitrogen can be readily functionalized (via N-alkylation or N-acylation) to fine-tune the electronic and steric properties of the molecule. This allows medicinal chemists to optimize the binding affinity of the drug within the narrow, hydrophobic pockets of target kinases or structural proteins like tubulin.

Mechanistic Pathways Modulated by Piperidine Derivatives

Recent pharmacological evaluations demonstrate that piperidine-based compounds exert their antiproliferative effects through several distinct, highly targeted mechanisms:

  • Colchicine Binding Site Inhibition (CBSI): Substituted piperidine-2,6-diones bind directly to the colchicine site on β -tubulin. This binding prevents microtubule polymerization, effectively arresting the cell cycle in the G2/M phase and halting tumor proliferation [2].

  • Dual Kinase Inhibition: Novel piperidinyl-based benzoxazole derivatives act as dual inhibitors of VEGFR-2 and c-Met kinases. By simultaneously blocking these two receptor tyrosine kinases, the derivatives disrupt both tumor angiogenesis and metastasis [3].

  • Apoptosis Induction: Piperidine derivatives (such as 3-chloro-piperidin-4-ones) actively downregulate anti-apoptotic proteins (e.g., Bcl-2, XIAP) while upregulating pro-apoptotic proteins (e.g., Bax, p53), triggering an intrinsic, caspase-dependent apoptotic cascade [1, 4].

G Piperidine Piperidine Derivatives Tubulin Colchicine Binding Site (β-Tubulin) Piperidine->Tubulin Inhibits Kinases VEGFR-2 / c-Met Kinases Piperidine->Kinases Inhibits Bcl2 Bcl-2 / XIAP (Downregulation) Piperidine->Bcl2 Suppresses Bax Bax Protein (Upregulation) Piperidine->Bax Activates Microtubule Microtubule Depolymerization Tubulin->Microtubule Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Caspase-Mediated Apoptosis Bcl2->Apoptosis Blocks Bax->Apoptosis Promotes CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle CellCycle->Apoptosis

Fig 1. Multi-targeted mechanistic signaling pathways of piperidine-based anticancer agents.

Synthetic Methodologies and Protocols

To ensure rigorous reproducibility and self-validation in the laboratory, the following protocols detail the synthesis of two prominent classes of piperidine-based anticancer agents.

Protocol 1: Synthesis of Piperidinyl-Based Benzoxazole Derivatives (VEGFR-2/c-Met Inhibitors)

Rationale: This protocol outlines the synthesis of dual-target inhibitors that fuse the structural characteristics of established drugs (like sorafenib) into a single piperidine framework [3]. The polyphosphoric acid (PPA)-mediated cyclization ensures the robust formation of the benzoxazole core, while the subsequent nucleophilic substitution allows for the introduction of diverse acetamide moieties to probe the structure-activity relationship (SAR).

Step-by-Step Procedure:

  • Cyclization: In a round-bottom flask, suspend 2-aminophenol (1.0 equiv) and piperidine-4-carboxylic acid (1.0 equiv) in polyphosphoric acid (PPA).

  • Heating: Heat the mixture at 180 °C for 2 hours under continuous stirring. Causality: The high temperature is critical to drive the dehydration-cyclization process forward to form the benzoxazole ring.

  • Neutralization: Cool the reaction to room temperature and slowly pour it into crushed ice. Neutralize the highly acidic mixture with a 10% NaOH solution until pH 8 is reached. Extract the resulting 2-(piperidin-4-yl)benzo[d]oxazole intermediate with ethyl acetate.

  • Amidation (Intermediate Preparation): Separately, react selected aromatic amines with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane (in an ice bath for 2 h) to yield chloroacetamide intermediates.

  • Nucleophilic Substitution: React the 2-(piperidin-4-yl)benzo[d]oxazole intermediate with the synthesized chloroacetamides in acetone. Use anhydrous K₂CO₃ (as an acid scavenger/base) and KI (as a catalyst to form a more reactive iodoacetamide intermediate in situ). Reflux until completion (monitored by TLC).

  • Purification: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography to obtain the final target acetamides (Yields typically range from 75–91%).

Workflow Step1 2-Aminophenol + Piperidine-4-carboxylic acid Step2 PPA Cyclization (180°C, 2h) Step1->Step2 Step3 2-(Piperidin-4-yl) benzo[d]oxazole Step2->Step3 Step4 Nucleophilic Substitution (Chloroacetamides, K2CO3, KI) Step3->Step4 Step5 Target Benzoxazole Derivatives Step4->Step5

Fig 2. Step-by-step synthetic workflow for piperidinyl-based benzoxazole derivatives.

Protocol 2: Synthesis of Piperidine-2,6-dione Derivatives (Colchicine Binding Site Inhibitors)

Rationale: The piperidine-2,6-dione fragment mimics the structural features required for fitting into the colchicine binding pocket of tubulin [2].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the precursor compound (e.g., an appropriate glutarimide/piperidine-dione derivative, 1.0 mmol) and sodium hydroxide (1.5 mmol) in 5 mL of acetone.

  • Amine Addition: Add cyclamine (2.0 mmol) to the mixture. Causality: The excess amine acts as a nucleophile and drives the reaction to completion while preventing side-product formation.

  • Stirring: Stir the mixture at room temperature for 12 hours.

  • Workup: Remove the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with brine. Causality: The brine wash is essential to remove unreacted water-soluble impurities and residual sodium hydroxide.

  • Concentration & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

Biological Evaluation & Validation Protocols

To validate the synthesized piperidine derivatives as viable anticancer agents, rigorous in vitro assays must be conducted.

Protocol 3: In Vitro Anti-Proliferative MTT Assay

Rationale: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in living cells, providing a direct, quantitative measure of cell viability and drug cytotoxicity.

  • Cell Seeding: Seed target cancer cells (e.g., PC3 for prostate, A549 for lung, MCF7 for breast) into 96-well plates at a density of 5×103 cells/well in 100 µL of culture medium. Incubate for 24 h at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare gradient concentrations of the piperidine derivatives in DMSO (e.g., 0.1 µM to 64 µM). Crucial Validation Step: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced background toxicity. Treat cells in triplicate and incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h in the dark.

  • Formazan Dissolution: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis against a reference standard (e.g., 5-fluorouracil).

Quantitative Data Presentation

Structural modifications of the piperidine ring significantly impact anticancer efficacy. Table 1 summarizes the IC₅₀ values of key piperidine derivatives against various cancer cell lines, demonstrating their superiority over standard chemotherapeutics.

Compound ClassSpecific DerivativeTarget MechanismCell LineIC₅₀ (µM)Reference Drug (IC₅₀)
Piperidine-2,6-dione Compound 17aColchicine Binding Site (Tubulin)PC3 (Prostate)0.815-Fluorouracil (>10 µM)
Piperidine-2,6-dione Compound 17aColchicine Binding Site (Tubulin)MGC803 (Gastric)1.095-Fluorouracil (>10 µM)
Piperidine-2,6-dione Compound 17aColchicine Binding Site (Tubulin)MCF7 (Breast)1.305-Fluorouracil (>10 µM)
Piperidinyl-Benzoxazole Compound 5a-i seriesVEGFR-2 / c-Met Dual KinaseA549 (Lung)Sub-micromolarSorafenib / Staurosporine
3-Chloro-piperidin-4-one Compound II & IVApoptosis (p53/Bax upregulation)Myeloma/LeukemiaSignificant reductionN/A

Data aggregated from recent pharmacological evaluations of piperidine derivatives[2, 3, 4].

Conclusion

The piperidine ring remains an indispensable structural element in the arsenal of medicinal chemistry. Through rational design—such as fusing piperidine with benzoxazole for dual kinase inhibition or utilizing piperidine-2,6-diones for tubulin targeting—researchers can achieve potent, multi-targeted anticancer agents. The protocols provided herein offer a self-validating framework for the synthesis and biological evaluation of these promising compounds.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology (2022). 1

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. National Center for Biotechnology Information (PMC). 2

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (MDPI) (2025). 3

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Center for Biotechnology Information (PMC) (2022).4

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI) (2023). 5

Sources

Method

Application Note: Synthesis, Screening, and Mechanistic Validation of Piperidine-Based Antimycotics

Introduction & Mechanistic Rationale The rising incidence of invasive fungal infections, coupled with the emergence of azole- and echinocandin-resistant strains, necessitates the development of novel antifungal chemotype...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of azole- and echinocandin-resistant strains, necessitates the development of novel antifungal chemotypes. Aliphatic heterocycles, specifically piperidines and morpholines, represent a privileged class of antimycotics. While historically utilized as agrofungicides (e.g., fenpropidin) or topical human therapeutics (e.g., amorolfine), recent structural optimizations have unlocked their potential for systemic application.

As an Application Scientist, I approach the design of these molecules through the lens of target-specific structural mimicry. At physiological pH, the protonated nitrogen of the piperidine ring acts as a bioisostere for the carbocationic high-energy intermediates (HEIs) generated during the post-squalene phase of fungal sterol synthesis. By mimicking these HEIs, piperidine derivatives competitively and tightly bind to the active sites of sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) . This dual-inhibition depletes ergosterol and causes the accumulation of toxic aberrant sterols like ignosterol, fatally disrupting the fungal cell membrane [1][2].

Furthermore, modern functionalization of the piperidine core has expanded its mechanistic reach. For example, recent developments in have demonstrated potent inhibition of succinate dehydrogenase (SDH) via targeted noncovalent interactions within the enzyme's active pocket[3]. However, this guide will focus on the synthesis and validation of 4-aminopiperidines , a highly potent class of ergosterol biosynthesis inhibitors.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enz1 Sterol C14-reductase (ERG24) Lanosterol->Enz1 Ignosterol Ignosterol (Accumulates) Enz2 Sterol C8-isomerase (ERG2) Ignosterol->Enz2 Ergosterol Ergosterol Enz1->Ignosterol Blocked Enz2->Ergosterol Blocked Inhibitor 4-Aminopiperidines (e.g., Compound 2b) Inhibitor->Enz1 Inhibitor->Enz2

Figure 1: 4-aminopiperidines inhibit ERG24 and ERG2 in the ergosterol biosynthesis pathway.

Experimental Causality: Reagent Selection & SAR

The synthesis of 4-aminopiperidines relies on the reductive amination of N-substituted 4-piperidones with primary aliphatic amines.

  • Why Sodium Triacetoxyborohydride (STAB)? We specifically select STAB ( NaBH(OAc)3​ ) over Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ). STAB is a mild, non-toxic reducing agent that selectively reduces the transient iminium ion without over-reducing the starting 4-piperidone ketone into an unwanted alcohol byproduct.

  • Why an N-dodecyl substitution? Structure-Activity Relationship (SAR) studies reveal that the length of the alkyl chain at the 4-amino position strictly governs antifungal efficacy. A 12-carbon (dodecyl) chain provides the exact lipophilicity ( LogP ) required to penetrate the complex fungal cell wall and integrate into the lipid bilayer, whereas shorter chains (e.g., octyl) fail to achieve sufficient intracellular concentrations.

SynthesisWorkflow A N-substituted 4-piperidone C Imine Intermediate A->C B Primary Amine (e.g., Dodecylamine) B->C D STAB Reduction (NaBH(OAc)3) C->D E 4-Aminopiperidine Antimycotic D->E

Figure 2: Reductive amination workflow for synthesizing 4-aminopiperidine antimycotics.

Self-Validating Protocols

Protocol A: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine (Compound 2b)

This protocol describes the high-yield preparation of a highly active 4-aminopiperidine derivative.

  • Imine Formation :

    • Dissolve 1-benzyl-4-piperidone (1.0 eq, 5.0 mmol) and dodecylamine (1.1 eq, 5.5 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) because its higher boiling point allows for gentle reflux if steric hindrance impedes imine formation.

    • Stir the mixture at room temperature for 30 minutes under an argon atmosphere.

  • Reduction :

    • Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 7.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring maximum conversion.

    • Stir the reaction continuously for 16 hours at room temperature.

  • Quenching & Workup :

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ .

    • Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation Checkpoint :

    • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Add 1% Triethylamine ( Et3​N ) to the eluent to prevent the basic amine product from streaking on the acidic silica.

    • Self-Validation: Confirm structural identity via 1H -NMR. The synthesis is validated by the complete disappearance of the ketone carbonyl carbon signal ( ∼210 ppm in 13C -NMR) and the emergence of the characteristic aliphatic amine proton multiplet ( ∼2.5−2.8 ppm).

Protocol B: In Vitro Antifungal Susceptibility Testing

To evaluate the synthesized compounds, we employ a standardized microbroth dilution assay conforming to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Preparation : Prepare fungal suspensions of Candida albicans and Yarrowia lipolytica in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Adjust the final concentration to 1×103 to 5×103 CFU/mL.

  • Compound Dilution : Prepare serial two-fold dilutions of the piperidine derivatives in DMSO. Dilute these 1:100 in the test medium to ensure the final DMSO concentration remains ≤1% (preventing solvent-induced cytotoxicity).

  • Incubation & Reading : Dispense 100 µL of the compound dilutions and 100 µL of the fungal inoculum into 96-well microtiter plates. Incubate at 35°C for 24–48 hours.

  • Validation Checkpoint :

    • Read the plates spectrophotometrically at OD 530 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in ≥80% growth inhibition.

    • Self-Validation: Always run a parallel control using a reference strain (e.g., Candida parapsilosis ATCC 22019) treated with an established piperidine/morpholine drug like Amorolfine. The assay is only valid if the Amorolfine MIC falls within the known CLSI acceptable range (0.25 - 1.0 µg/mL).

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) data for synthesized 4-aminopiperidines, demonstrating the critical nature of the N-dodecyl substitution[1][2].

Compound IDPiperidine N1-SubstitutionAmine N4-SubstitutionMIC: Y. lipolytica (µg/mL)MIC: Candida spp. (µg/mL)
1a BenzylOctyl (C8)> 64.0> 64.0
2b BenzylDodecyl (C12)0.51.0
3b PhenethylDodecyl (C12)0.51.0
Amorolfine (Morpholine Control)(Control)0.250.5

Data Interpretation: Compounds 2b and 3b exhibit near-equipotenency to the commercial standard Amorolfine. The sharp drop in efficacy for Compound 1a validates our hypothesis that an alkyl chain length of at least 12 carbons is required for optimal membrane permeation and target engagement.

References

  • Krauß, J., Müller, C., Klimt, M., Valero, L.J., Martínez, J.F., Müller, M., Bartel, K., Binder, U., & Bracher, F. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Molecules, 26(23), 7208. URL:[Link]

  • Yang, Y., et al. (2024). "Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety." Journal of Agricultural and Food Chemistry, 72. URL:[Link]

  • Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics." Archiv der Pharmazie. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2,4-Dimethylphenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic bottlenecks encountered when synthesizing sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic bottlenecks encountered when synthesizing sterically hindered 2-arylpiperidines.

The synthesis of 2-(2,4-dimethylphenyl)piperidine presents three primary challenges: steric hindrance during the initial C-C bond formation, chemoselectivity during the reduction of the pyridine intermediate, and enantiomeric resolution of the final racemic product. This guide provides causality-driven explanations, quantitative troubleshooting data, and self-validating protocols to ensure your success.

Part 1: Overcoming Steric Hindrance in Cross-Coupling

FAQ 1: Why is my Suzuki-Miyaura coupling stalling at <20% conversion?

The Causality: When coupling 2-bromopyridine with 2,4-dimethylphenylboronic acid, the ortho-methyl group on the phenyl ring creates severe steric repulsion. During the catalytic cycle, this bulk restricts rotation around the C-C bond during the critical transmetalation step, drastically raising the activation energy of the transition state. Standard catalysts like Pd(PPh₃)₄ often fail or stall because the triphenylphosphine ligands cannot accommodate the steric bulk while stabilizing the palladium center.

The Solution: Transition to a highly active, bulky, and electron-rich phosphine ligand (such as SPhos) or utilize non-phosphine palladium precatalysts[1]. The biphenyl structure of SPhos is flexible enough to accommodate the ortho-methyl group while its electron-rich nature accelerates the oxidative addition and transmetalation steps.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure the C-C bond formation is successful before proceeding.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 eq), 2,4-dimethylphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Add a degassed mixture of Toluene/H₂O (10:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Strict exclusion of oxygen is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check (Self-Validating Step): Analyze a 50 µL aliquot via LC-MS. The reaction is successful and complete when the starting 2-bromopyridine (m/z 158) is fully consumed, and the product mass (m/z 184 [M+H]⁺) dominates the chromatogram. If m/z 158 persists, add an additional 1 mol% of Pd(OAc)₂/SPhos and heat for 4 more hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography (Hexanes/EtOAc) to yield 2-(2,4-dimethylphenyl)pyridine.

Part 2: Chemoselective Hydrogenation of the Pyridine Ring

FAQ 2: I am observing over-reduction (cyclohexyl byproducts). How do I optimize chemoselectivity?

The Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) in neutral solvents is too aggressive. It lacks the discrimination required to reduce the pyridine ring without also reducing the electron-rich 2,4-dimethylphenyl ring or causing hydrogenolysis of the benzylic C-C bond.

The Solution: Switch to Adams' Catalyst (PtO₂) in an acidic medium (Glacial Acetic Acid). The acetic acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly electrophilic and far more reactive toward hydrogenation than the adjacent phenyl ring.

Table 1: Optimization of Hydrogenation Conditions for 2-(2,4-Dimethylphenyl)pyridine

CatalystSolventPressure (H₂)Conversion (%)Chemoselectivity (Piperidine : Cyclohexyl)
Pd/C (10%)MeOH50 psi45%80 : 20
Pd/C (10%)AcOH50 psi95%60 : 40 (Severe Over-reduction)
Rh/C (5%)MeOH100 psi30%90 : 10
PtO₂ (Adams) AcOH 40 psi >99% >98 : 2 (Optimal)
Protocol 2: Chemoselective Hydrogenation using Adams' Catalyst
  • Setup: Dissolve 2-(2,4-dimethylphenyl)pyridine (1.0 eq) in glacial acetic acid (0.2 M concentration) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add PtO₂ (10 wt%).

  • Purge & Pressurize: Purge the vessel with nitrogen three times, then with hydrogen gas three times. Pressurize to exactly 40 psi H₂.

  • Reaction: Stir vigorously at room temperature.

  • Validation Check (Self-Validating Step): Monitor the hydrogen uptake gauge. The theoretical uptake is exactly 3 equivalents of H₂. Stop the reaction immediately once uptake ceases to prevent over-reduction. Confirm success via ¹H-NMR: the complete disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the strict retention of the dimethylphenyl protons (δ 6.9–7.1 ppm) validates chemoselectivity.

  • Workup: Filter the catalyst through Celite (Caution: PtO₂ can be pyrophoric when dry). Concentrate the filtrate, basify with 1M NaOH, and extract with dichloromethane to yield racemic 2-(2,4-dimethylphenyl)piperidine.

Troubleshooting Issue Hydrogenation Fails or Yields Byproducts Q1 Is the phenyl ring over-reducing? Issue->Q1 S1 Action: Switch from Pd/C to PtO2 in AcOH (Lowers Pyridine LUMO) Q1->S1 Yes (Mass = 218) Q2 Is the reaction stalling < 50%? Q1->Q2 No S2 Action: Increase H2 pressure to 40 psi and check for catalyst poisons Q2->S2 Yes (Mass = 184)

Fig 1: Diagnostic logic tree for troubleshooting the pyridine hydrogenation step.

Part 3: Enantiomeric Resolution

FAQ 3: How can I isolate a specific enantiomer without using expensive chiral HPLC?

The Causality: Direct asymmetric hydrogenation of ortho-substituted 2-arylpyridines is notoriously difficult because the steric bulk prevents ideal substrate coordination to chiral transition metal catalysts.

The Solution: Perform a kinetic resolution on the N-Boc protected racemic mixture[2]. By using an organolithium reagent (s-BuLi) paired with a chiral diamine ligand (e.g., a (+)-sparteine surrogate), you can selectively deprotonate the benzylic position of only one enantiomer. Quenching this deprotonated species with an electrophile leaves the desired unreacted enantiomer highly enriched[2]. Alternatively, biocatalytic transaminase approaches are emerging for similar scaffolds, though they require specific enzymatic screening[3].

Protocol 3: Kinetic Resolution of N-Boc-2-(2,4-Dimethylphenyl)piperidine
  • Protection: Convert the racemic piperidine to its N-Boc derivative using Boc₂O and Et₃N in dichloromethane.

  • Lithiation Complex: In a flame-dried flask under argon, dissolve the (+)-sparteine surrogate (0.6 eq) in anhydrous THF. Cool to -78 °C. Add s-BuLi (0.6 eq) dropwise and stir for 30 minutes to form the chiral base complex.

  • Kinetic Resolution: Slowly add a solution of the racemic N-Boc-2-(2,4-dimethylphenyl)piperidine (1.0 eq) in THF. Stir at -78 °C for 4 hours. The chiral base will selectively deprotonate one enantiomer.

  • Quench: Add an excess of an electrophile (e.g., trimethyltin chloride or methyl iodide) to trap the deprotonated enantiomer.

  • Validation Check (Self-Validating Step): Isolate the unreacted starting material via column chromatography. Measure the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). The unreacted starting material should exhibit >95% ee. If the ee is lower, it indicates incomplete deprotonation; ensure the s-BuLi is properly titrated before your next attempt.

Workflow Step1 Step 1: Cross-Coupling (Steric Challenge) Step2 Step 2: Hydrogenation (Chemoselectivity) Step1->Step2 2-(2,4-Dimethylphenyl)pyridine Step3 Step 3: Chiral Resolution (Enantiomeric Purity) Step2->Step3 Racemic Piperidine

Fig 2: Three-stage synthetic workflow for 2-(2,4-Dimethylphenyl)piperidine.

References
  • Zhao, G., Canterbury, D. P., Taylor, A. P., Cheng, X., Mikochik, P., Bagley, S. W., & Tong, R. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458-463.[Link]

  • Beng, T. K., & Gawell, J. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(76), 11069-11072.[Link]

  • Lenz, M., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1482-1493.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stereoselectivity in 2,4-Disubstituted Piperidines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of 2,4-disubstituted piperidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of 2,4-disubstituted piperidines. Because the cis-isomer (where both substituents can adopt an equatorial conformation) is thermodynamically favored, accessing the trans-isomer or achieving high diastereomeric ratios (dr) requires precise kinetic control and conformational manipulation.

Below is a curated troubleshooting guide addressing the most common stereochemical pitfalls, complete with mechanistic causality, validated protocols, and authoritative grounding.

FAQ 1: Overcoming Poor Diastereoselectivity in Radical Cyclizations

Issue: When performing a 6-exo-trig radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride (TBTH), I consistently get a frustrating 3:1 to 6:1 mixture of trans/cis isomers. How can I selectively isolate the trans-isomer?

Causality & Solution: The poor diastereoselectivity you are observing is a classic kinetic trapping issue. When the acyclic bromide undergoes cyclization, it forms a piperidinyl radical intermediate as a mixture of conformations. TBTH is an exceptionally fast hydrogen donor ( kfast​ ). It traps the radical intermediate so quickly that it "freezes" the pre-existing kinetic mixture of conformers, resulting in the 3:1 trans:cis ratio [1].

To overcome this, you must switch your radical trapping agent to tris(trimethylsilyl)silane (TTMSS) . TTMSS is a bulkier and significantly slower hydrogen donor. This slower trapping rate allows the minor, cis-forming radical conformer the necessary lifetime to undergo a 1,5-radical translocation and subsequent Smiles-type rearrangement (extrusion of SO₂). This dynamic process effectively funnels the minor isomer into the trans-product pathway, boosting the dr up to 99:1 [1].

Radical_Cyclization A Acyclic Bromide Precursor (7-substituted-6-aza-8-bromooct-2-enoate) B Radical Generation (AIBN Initiation) A->B C 6-exo-trig Cyclization B->C D Piperidinyl Radical Intermediate (Kinetic Mixture) C->D E TBTH Trapping (Fast H-donor) D->E k_fast F TTMSS Trapping (Slow H-donor) D->F k_slow G Low Diastereoselectivity (3:1 to 6:1 trans:cis) E->G H 1,5-Radical Translocation & Smiles Rearrangement F->H Minor isomer rearranges I High Diastereoselectivity (Up to 99:1 trans:cis) H->I

Fig 1. Kinetic vs. thermodynamic trapping in radical cyclization using TBTH vs. TTMSS.

Quantitative Comparison of Trapping Agents
ReagentEquivalentsInitiatorReaction TimeTrans:Cis Ratio (dr)Yield
TBTH 1.1 eqAIBN (0.1 eq)2 hours3:1 to 6:175 - 85%
TTMSS 1.1 eqAIBN (0.4 eq)6 hours>90:1 (up to 99:1) 65 - 80%
Standardized Protocol: TTMSS-Mediated Radical Cyclization

Self-Validation Checkpoint: Always analyze the crude mixture by ¹H-NMR prior to column chromatography to accurately determine the dr, as silica gel can sometimes enrich fractions.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the 7-substituted-6-aza-8-bromooct-2-enoate precursor (1.0 mmol) in anhydrous benzene (0.05 M concentration to prevent intermolecular side reactions).

  • Reagent Addition: Add tris(trimethylsilyl)silane (TTMSS) (1.1 mmol, 1.1 eq) via syringe.

  • Initiation: Heat the mixture to a gentle reflux (80 °C). Dissolve AIBN (0.4 mmol, 0.4 eq) in 2 mL of anhydrous benzene and add it dropwise via a syringe pump over 6 hours. Note: Slow addition of the initiator is critical to maintain a low steady-state concentration of radicals, favoring the rearrangement pathway.

  • Completion & Workup: Reflux for an additional 1 hour after AIBN addition is complete. Cool to room temperature, concentrate under reduced pressure, and partition between acetonitrile and hexanes (to remove silane byproducts).

  • Purification: Concentrate the acetonitrile layer and purify via flash chromatography (EtOAc/Hexanes) to yield the pure trans-2,4-disubstituted piperidine.

FAQ 2: Directing Stereoselectivity in Negishi Cross-Couplings

Issue: I am trying to functionalize a pre-formed piperidine ring via Negishi cross-coupling with aryl iodides. However, I need to selectively access both the cis and trans isomers for SAR studies. How can I control the facial selectivity of the coupling?

Causality & Solution: Stereocontrol in functionalized piperidines heavily relies on pseudo-allylic ( A1,3 ) strain[2]. If your piperidine nitrogen is protected with a bulky carbamate (like an N-Boc group), the partial double-bond character of the N-C(O) bond forces the Boc group to be coplanar with the C2 and C6 carbons. If a substituent at C2 is equatorial, it will severely clash with the Boc group. To relieve this A1,3 strain, the ring undergoes a conformational flip, forcing the C2 substituent into an axial position.

You can exploit this conformational locking to direct Negishi cross-couplings [3]. The stereochemical outcome depends entirely on where you place your zincate:

  • For Cis-Isomers: Generate the zinc reagent at the C2 position . The A1,3 strain forces the C2-Zn bond axial. The Pd-catalyzed coupling proceeds with retention of configuration, delivering the aryl group axially, resulting in a cis-2,4-disubstituted piperidine.

  • For Trans-Isomers: Generate the zinc reagent at the C4 position on a piperidine that already has a C2 substituent. The C2 substituent is forced axial by the Boc group, leaving the C4-Zn bond in a stable equatorial position. Coupling with retention yields the trans-isomer.

A13_Strain A N-Boc-Piperidine (Thermodynamic State) B Equatorial 2-Substituent (Severe A1,3 Strain with Boc) A->B Without N-Boc Protecting Group C Axial 2-Substituent (Relieves A1,3 Strain) A->C Conformational Flip (Driven by N-Boc) D Stereoretentive Negishi Coupling C->D Facial Selectivity (Axial Attack)

Fig 2. Pseudo-allylic (A1,3) strain driving the axial conformation in N-Boc piperidines.

Stereodivergent Negishi Coupling Outcomes
Zincate PositionPre-existing SubstituentCatalyst SystemTarget IsomerTypical dr Achieved
C2-Zincate C4-Alkyl/Aryl5% Pd(dba)₂, 5% RuPhosCis-2,4-disubstituted 95:5 to 98:2
C4-Zincate C2-Alkyl/Aryl5% TMPP₂PdCl₂Trans-2,4-disubstituted 91:9 to 92:8
Standardized Protocol: Diastereoselective Negishi Coupling (Trans-Isomer)

Self-Validation Checkpoint: The formation of the organozinc reagent must be verified by quenching a small aliquot with iodine and analyzing via GC-MS before adding the palladium catalyst.

  • Zincate Formation: In a dry Schlenk flask under argon, add zinc dust (3.0 eq) and dry THF. Activate the zinc with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) at 65 °C for 15 minutes.

  • Insertion: Cool to room temperature. Add the N-Boc-2-substituted-4-iodopiperidine (1.0 eq) as a solution in THF. Stir at 25 °C until complete zinc insertion is observed (typically 2-4 hours, monitor by GC-MS of an I₂ quenched aliquot).

  • Cross-Coupling: In a separate flask, prepare the catalyst mixture: TMPP₂PdCl₂ (5 mol%) and the desired aryl iodide (0.8 eq) in THF.

  • Reaction: Transfer the organozinc solution to the catalyst flask via cannula. Stir the reaction mixture at 55 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify by flash chromatography to isolate the trans-2,4-disubstituted piperidine.

References

  • Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. Gandon, L. A., et al. Journal of Organic Chemistry, 2006, 71(14), 5198-5207. URL:[Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Watson, P. S., et al. Organic Letters, 2000, 2(23), 3679-3681. URL:[Link]

  • Highly Diastereoselective Arylations of Substituted Piperidines. Thaler, T., et al. Journal of the American Chemical Society, 2011, 133(10), 3757-3759. URL:[Link]

  • An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines. Amat, M., et al. Journal of Organic Chemistry, 2008, 73(17), 6920-6923. URL:[Link]

Troubleshooting

Improving yield and purity of 2-(2,4-Dimethylphenyl)piperidine

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and purification of 2-(2,4-Dimethylphenyl)piperidine. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and purification of 2-(2,4-Dimethylphenyl)piperidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis, thereby improving both final yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 2-(2,4-Dimethylphenyl)piperidine?

The most prevalent and scalable method for synthesizing 2-arylpiperidines involves a two-step process:

  • Synthesis of the Pyridine Precursor: First, the corresponding pyridine, 2-(2,4-Dimethylphenyl)pyridine, is synthesized. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitable pyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) and a 2,4-dimethylphenyl organometallic reagent.

  • Catalytic Hydrogenation: The resulting 2-(2,4-Dimethylphenyl)pyridine is then reduced to the target piperidine. Catalytic hydrogenation is the preferred method due to its high efficiency and stereoselectivity.[1] This reaction involves treating the pyridine with hydrogen gas in the presence of a metal catalyst.

This two-step approach is advantageous because it allows for purification at the intermediate stage, which often simplifies the final purification of the piperidine product.

Q2: What are the most critical parameters affecting the yield and purity in this synthesis?

Several factors are critical and must be carefully controlled:

  • Catalyst Choice and Loading (Hydrogenation): The choice of catalyst for the hydrogenation of the pyridine ring is paramount. Platinum (PtO₂, Adam's catalyst) and Rhodium-on-carbon (Rh/C) are highly effective.[2] The catalyst loading and quality can significantly impact reaction time and completeness.

  • Reaction Conditions (Hydrogenation): Hydrogen pressure, temperature, and solvent choice are crucial. Higher pressures (50-100 psi) are common. The reaction is typically run in acidic conditions (e.g., using acetic acid or HCl in ethanol) to protonate the pyridine nitrogen, which facilitates its reduction.[1]

  • Purity of Starting Materials: The purity of the 2-(2,4-Dimethylphenyl)pyridine intermediate directly impacts the purity of the final product. Any unreacted starting materials or side products from the coupling step will carry over and complicate the final purification.

  • Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst degradation and unwanted side reactions.

Q3: What are the expected major impurities or side products?

The primary impurities you may encounter are:

  • Unreacted Starting Material: Incomplete hydrogenation will leave residual 2-(2,4-Dimethylphenyl)pyridine.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine species can sometimes be observed if the reaction is not driven to completion.

  • Products of Hydrogenolysis: In some cases, particularly with palladium catalysts, C-N bond cleavage can occur, leading to undesired byproducts. This is less common with Platinum or Rhodium catalysts for this type of reduction.[1]

  • Isomeric Impurities: If the starting 2,4-dimethylphenylboronic acid (or equivalent) used in the coupling step contains other xylene isomers, these will be carried through the synthesis, resulting in isomeric piperidine impurities that can be very difficult to separate.[3]

Troubleshooting Guide: Low Reaction Yield

This section addresses common issues related to reduced product yield during the synthesis.

Q: My hydrogenation reaction has stalled and shows low conversion of the pyridine intermediate. What should I check?

Low conversion is a frequent issue that can often be traced back to catalyst activity or reaction setup.

Root Cause Analysis and Solutions:

  • Catalyst Inactivation: The catalyst is the most likely culprit.

    • Poisoning: Sulfur or other coordination compounds present as impurities in the substrate or solvent can poison the catalyst surface.

    • Action: Ensure the pyridine intermediate is purified (e.g., via silica gel chromatography) before hydrogenation. Use high-purity, anhydrous solvents.

  • Insufficient Hydrogen: The reaction is dependent on the availability of H₂.

    • Leaks: Check all connections on your hydrogenation apparatus for leaks. Even a small leak can prevent the system from maintaining the required pressure.

    • Action: Use a pressure gauge to monitor the H₂ uptake. A lack of pressure drop indicates a stalled reaction or a leak.

  • Inadequate Mixing: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial for mass transfer.

    • Action: Ensure your stirring or shaking mechanism is vigorous enough to keep the catalyst suspended and facilitate gas dissolution.

  • Incorrect pH: The acidity of the medium is critical for activating the pyridine ring towards reduction.

    • Action: If using a neutral solvent like ethanol, the addition of an acid like acetic acid (AcOH) or hydrochloric acid (HCl) is often necessary. If the reaction is still slow, a slight increase in acid concentration may be beneficial.

Troubleshooting Guide: Product Purity

Achieving high purity for basic amines like piperidines can be challenging. This guide provides solutions to common purification problems.

Q: My column chromatography separation is poor, with significant peak tailing. How can I improve it?

This is a classic problem when purifying basic compounds on standard silica gel.[4]

Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks, resulting in poor separation.[4]

Solutions:

MethodProtocol DetailMechanism of Action
Mobile Phase Modification Add a basic modifier to your eluent (e.g., Hexanes/Ethyl Acetate). Start with 0.5-1% (v/v) of Triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol.[4]The basic additive (e.g., TEA) is a stronger base and will preferentially bind to the acidic silanol sites on the silica, effectively masking them. This prevents the piperidine product from binding strongly, allowing it to elute symmetrically and cleanly.
Stationary Phase Change Switch from standard silica gel to either amine-deactivated silica or basic alumina.[4]These stationary phases have fewer acidic sites. Amine-deactivated silica has its silanol groups capped, while alumina is inherently basic, thus eliminating the problematic secondary interactions.
Reverse-Phase Chromatography For less polar derivatives, a C18 column can be used. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase (e.g., Water/Acetonitrile).[4]In this case, the acidic modifier protonates the piperidine nitrogen, making it more polar and improving its interaction with the mobile phase and peak shape on the non-polar stationary phase.
Q: I've removed the solvent, but my NMR spectrum shows my product is contaminated with unreacted pyridine starting material. How can I remove it?

Since both the starting material and the product are basic, a simple acid wash is not selective. A chemical purification method or careful recrystallization is often most effective.

Solution: Purification via Salt Formation & Recrystallization

Piperidines are generally more basic (pKa of piperidine ~11.1) than the corresponding pyridines (pKa of pyridine ~5.2).[] This difference in basicity can be exploited.

  • Selective Salt Formation: Dissolve the crude mixture in a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of HCl in ether (or a similar non-aqueous acid solution) dropwise. The more basic piperidine will preferentially precipitate as the hydrochloride salt, while the less basic pyridine may remain in solution.

  • Isolation: Filter the solid hydrochloride salt.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to remove occluded impurities.

  • Liberation of Free Base: Dissolve the purified salt in water, basify with aqueous NaOH or Na₂CO₃ to pH >12, and extract the pure piperidine free base with a solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent in vacuo.

Experimental Protocols & Workflows

Protocol 1: Catalytic Hydrogenation of 2-(2,4-Dimethylphenyl)pyridine

This protocol describes the reduction of the pyridine intermediate to the final piperidine product.

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled hydrogenation flask, add 2-(2,4-Dimethylphenyl)pyridine (1.0 eq) and a solvent such as ethanol or acetic acid (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the hydrogenation catalyst. A common choice is 10% Rhodium on Carbon (Rh/C) at a loading of 1-5 mol%.

  • System Purge: Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure all air is removed.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring or shaking.

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction can also be monitored by TLC or GC-MS by carefully removing a small aliquot (after depressurizing and purging the system).

  • Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude oil can then be purified as described in the protocols below.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common purity issues.

cluster_synthesis Synthesis Workflow Coupling Step 1: Cross-Coupling (e.g., Suzuki) Purify1 Purification of Pyridine (Chromatography/Distillation) Coupling->Purify1 Crude Pyridine Hydrogenation Step 2: Catalytic Hydrogenation Purify1->Hydrogenation Pure Intermediate Workup Workup & Crude Isolation (Filtration, Evaporation) Hydrogenation->Workup Crude Piperidine Purify2 Final Purification (See Troubleshooting) Workup->Purify2 Analysis Characterization (NMR, MS, HPLC) Purify2->Analysis Pure Product

Caption: General two-step synthesis workflow for 2-(2,4-Dimethylphenyl)piperidine.

Start Crude Product Analysis (TLC, NMR, HPLC) Impurity_Type Major Impurity? Start->Impurity_Type SM Unreacted Pyridine Impurity_Type->SM Pyridine SM Other Other Side Products Impurity_Type->Other Unknown(s) SM_Sol Action: Purify via Salt Formation or Preparative HPLC SM->SM_Sol Chrom_Check Column Chromatography Effective? Other->Chrom_Check Chrom_Yes Purified Product Chrom_Check->Chrom_Yes Yes Chrom_No Action: Modify Eluent (add TEA) or Change Stationary Phase (Alumina) Chrom_Check->Chrom_No No (Tailing) Chrom_No->Chrom_Yes

Caption: Decision tree for troubleshooting the purification of the final product.

References

  • Lek Pharmaceuticals d.d. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office - EP 2981520 B1.
  • Lek Pharmaceuticals d.d. (2015). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • H. Lundbeck A/S. (2013). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents.
  • Lek Pharmaceuticals d.d. (2015). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Davies, H. M. L., & Lee, G. H. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. Retrieved from [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 234. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707.
  • H. Lundbeck A/S. (2010). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. Google Patents.
  • Defense Technical Information Center. (1995). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(2,4-Dimethylphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Glorius, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]

  • Molyneux, R. J., & James, L. F. (1990). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. Journal of Liquid Chromatography. Retrieved from [Link]

  • Coldham, I., et al. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Ghaffari, M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. ACS Omega. Retrieved from [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Solis BioDyne. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. ResearchGate. Retrieved from [Link]

  • WIPO. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. WIPO Patentscope. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. EMA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine-Based Chemical Reactions

Welcome to the Piperidine Synthesis & Functionalization Technical Support Center. Piperidine rings are ubiquitous in drug development, but their secondary amine nature, steric profile, and inherent basicity often present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis & Functionalization Technical Support Center. Piperidine rings are ubiquitous in drug development, but their secondary amine nature, steric profile, and inherent basicity often present synthetic bottlenecks. This guide is designed for researchers and scientists, providing causal explanations, self-validating protocols, and logical troubleshooting workflows for the most common challenges: reductive amination, amide coupling, and N-alkylation.

Section 1: Reductive Amination of Piperidines

Frequently Asked Questions

Q1: My reductive amination is yielding mostly unreacted starting material or reduced alcohol instead of the desired piperidine product. What is the cause? Causality: The equilibrium of imine/iminium formation is highly sensitive to pH and water content. If a strong reducing agent like Sodium borohydride (NaBH₄) is used in a one-pot setup, it will rapidly reduce the starting ketone or aldehyde to an alcohol before the imine intermediate has a chance to form. Solution: Switch to a milder, more selective reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group 1. Maintain a mildly acidic pH (4–6) to activate the carbonyl without over-protonating the amine.

Q2: How do I prevent over-alkylation (tertiary amine formation) during this process? Causality: The newly formed secondary piperidine is often more nucleophilic than the primary amine starting material, leading it to react with another equivalent of the carbonyl compound 1. Solution: Employ a stepwise procedure where the imine is fully formed and validated first (using dehydrating agents like molecular sieves), followed by the delayed addition of the reducing agent.

Quantitative Comparison of Reducing Agents
Reducing AgentReactivityOptimal pHBest Use Case for Piperidines
NaBH₄ HighBasic/NeutralStepwise reduction only after isolated imine formation.
NaBH₃CN Moderate4–6Acidic conditions; tolerant of methanol. Generates toxic byproducts.
NaBH(OAc)₃ Mild4–5One-pot reductive amination; highly selective for iminium ions.
Diagnostic Workflow

RA_Workflow A Start: Carbonyl + Amine B Imine/Iminium Formation A->B C Low Yield / Alcohol Formed? B->C E Over-alkylation Detected? B->E D Switch to NaBH(OAc)3 Adjust pH to 4-6 C->D Yes C->E No D->B F Stepwise Addition Use Molecular Sieves E->F Yes G Product: Substituted Piperidine E->G No F->G

Troubleshooting workflow for optimizing reductive amination in piperidine synthesis.

Self-Validating Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol utilizes in-process validation to ensure intermediate formation before committing the reducing agent.1,

  • Solvent Addition: Dissolve the piperidine derivative (1.0 eq) and aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Catalyst & Validation: Add glacial acetic acid (1.0 eq) to adjust the pH to ~5. Stir at room temperature for 30–60 minutes. Validation step: Pull a 10 µL aliquot and analyze via LC-MS. Do not proceed until the mass of the iminium intermediate is the dominant peak.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm.

  • Monitoring: Stir at room temperature for 4–24 hours until the iminium mass is fully consumed on LC-MS.

  • Workup: Quench by the slow addition of saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Section 2: Amide Coupling with Piperidine Derivatives

Frequently Asked Questions

Q3: My piperidine carboxylic acid coupling has stalled, and mass spec shows a guanidinylation byproduct. What happened? Causality: When using uronium-based coupling reagents (like HATU or HBTU) in excess, the free secondary amine of the piperidine can attack the coupling reagent itself, forming an inactive guanidinium byproduct that halts the reaction . Solution: Use strictly stoichiometric amounts of the coupling reagent (1.0–1.05 eq). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not undergo this specific amine-capping side reaction .

Q4: How do I improve coupling yields with electron-deficient or sterically hindered piperidines? Causality: Steric bulk at the 2- or 6-position of piperidine severely limits the nucleophilic attack on the standard O-acylisourea intermediate. Solution: Utilize EDC/DMAP with a catalytic amount of HOBt. DMAP acts as a highly efficient acyl transfer agent that overcomes steric hindrance and improves yields for sluggish, unreactive amines 2.

Quantitative Comparison of Coupling Reagents
Reagent SystemMechanism/TypeGuanidinylation RiskRecommended Piperidine Use Case
EDC / HOBt / DMAP CarbodiimideNoneStandard couplings; DMAP acts as an acyl transfer agent.
HATU / DIPEA UroniumHighFast couplings; requires strict stoichiometry to prevent capping.
PyBOP / DIPEA PhosphoniumNoneHindered piperidines; prevents amine capping entirely.
Decision Logic

Amide_Coupling A Piperidine + Carboxylic Acid B Sterically Hindered Amine? A->B C Use EDC/HOBt/DMAP B->C No D Use Strong Activator (HATU or PyBOP) B->D Yes E Risk of Guanidinylation? D->E F Switch to PyBOP E->F High Risk G Control Stoichiometry (1.0 eq HATU) E->G Low Risk

Decision matrix for selecting amide coupling reagents with piperidine substrates.

Self-Validating Protocol: Amide Coupling of Hindered Piperidines

This protocol uses DMAP as an acyl transfer agent to force completion in sterically demanding environments.2

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile. Add EDC·HCl (1.2 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).

  • Amine Addition: Add the piperidine derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Stir at 23 °C for 12–48 hours. Validation step: A color change or slight precipitation often indicates the formation of the active DMAP-acyl intermediate. Monitor the disappearance of the starting amine via TLC (Ninhydrin stain).

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DMAP), 5% aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure .

Section 3: Direct N-Alkylation and Over-Alkylation Control

Frequently Asked Questions

Q5: I am trying to mono-alkylate my piperidine, but I am getting a quaternary ammonium salt byproduct. How do I stop this? Causality: Direct alkylation with alkyl halides proceeds via an S_N2 mechanism. The resulting N-alkylpiperidine is more basic and often more nucleophilic than the starting secondary amine. This leads to a second, rapid alkylation event (over-alkylation) to form the quaternary ammonium salt , . Solution: Alter the statistical probability of the reaction. Use a syringe pump to slowly add the alkyl halide to a dilute solution of the piperidine containing a slight excess of the amine .

Self-Validating Protocol: Controlled Mono-N-Alkylation of Piperidine

This protocol relies on statistical kinetics to prevent over-alkylation.,

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve piperidine (1.1 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile to a highly dilute 0.1 M concentration.

  • Syringe Pump Addition: Load the alkyl halide (1.0 eq) into a syringe. Add it dropwise via a syringe pump over 2–4 hours to the vigorously stirring piperidine solution at room temperature. Validation step: The slow addition ensures the unreacted secondary amine is always in vast excess compared to the alkylating agent, statistically favoring mono-alkylation.

  • Isolation: Filter the inorganic salts. If trace quaternary salts form, they will largely remain in the aqueous layer during a basic workup. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ to obtain the free base N-alkylpiperidine .

References

  • Benchchem. "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." Benchchem.1

  • Benchchem. "Optimizing amide bond formation for piperidine carboxylic acids." Benchchem.

  • Benchchem. "Managing side reactions in piperidine functionalization." Benchchem.

  • National Center for Biotechnology Information (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH. 2

  • Benchchem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Aryl Piperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating side reactions encountered during the synthesis of N-aryl piperidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating side reactions encountered during the synthesis of N-aryl piperidines. This guide moves beyond basic troubleshooting by dissecting the mechanistic causality behind each failure mode, empowering you to rationally design your reaction conditions.

Part 1: Buchwald-Hartwig Amination (Pd-Catalyzed)

Q: Why is my aryl halide being reduced to the corresponding arene (hydrodehalogenation) instead of coupling with piperidine?

A: Hydrodehalogenation is a highly competitive side reaction driven by a kinetic stall in the catalytic cycle. After oxidative addition and amine coordination, the Pd(II)-aryl-amine complex must undergo reductive elimination to form the desired C–N bond. If this step is slow—often due to the use of first-generation, unhindered ligands like P(o-tol)₃—the complex has time to undergo β-hydride elimination from the piperidine ring or accept a hydride from the alkoxide base. Subsequent reductive elimination yields the reduced arene (Ar-H) and an imine byproduct[1].

  • The Causality-Driven Solution: You must accelerate the C–N reductive elimination step. Switch to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). These ligands enforce a highly reactive L₁Pd(0) active species and geometrically compress the Pd(II) intermediate, drastically lowering the activation energy for reductive elimination so that it outcompetes the2[2].

Q: I am observing the formation of an aryl tert-butyl ether byproduct. How do I suppress this?

A: When utilizing sodium tert-butoxide (NaOtBu) as a base, the t-butoxide anion can act as a competing nucleophile. If the transmetalation or reductive elimination of the piperidine is sterically hindered, the alkoxide attacks the Pd(II)-aryl complex, leading to 3[3].

  • The Causality-Driven Solution: Substitute NaOtBu with a non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or a milder inorganic base like Cs₂CO₃.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination L-Pd(II)(Ar)(Piperidine) OxAdd->AmineCoord Piperidine + Base RedElim Fast Reductive Elimination (Bulky Ligand) AmineCoord->RedElim Pathway A BetaHydride β-Hydride Elimination L-Pd(II)(Ar)(H) AmineCoord->BetaHydride Pathway B (Slow Red. Elim.) Product N-Aryl Piperidine (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydrodehal Hydrodehalogenation Arene (Ar-H) BetaHydride->Hydrodehal Hydrodehal->Pd0 Catalyst Regeneration

Mechanistic divergence in Pd-catalyzed amination: Product formation vs. hydrodehalogenation.

Part 2: Ullmann-Type Coupling (Cu-Catalyzed)

Q: My Ullmann coupling is yielding significant amounts of biaryl (homocoupled) byproducts. What is the mechanistic cause?

A: Homocoupling in Ullmann-type N-arylations is primarily an oxidative side reaction. Trace amounts of oxygen in the reaction vessel oxidize the active Cu(I) catalyst to Cu(II). The Cu(II) species rapidly promotes the oxidative dimerization of the aryl-copper intermediates, yielding 4[4].

  • The Causality-Driven Solution: This is a self-inflicted process flaw. Ensure strict anaerobic conditions by utilizing the Freeze-Pump-Thaw degassing method (minimum 3 cycles) and backfilling with high-purity Argon.

Part 3: Emerging Alternatives

Q: Are there alternative routes to N-aryl piperidines that avoid traditional cross-coupling side reactions entirely?

A: Yes. Recent advancements in reductive transamination offer a robust alternative. By utilizing pyridinium salts and reacting them with aryl amines under Rh-catalyzed transfer hydrogenation conditions, you can access functionalized N-aryl piperidines without the risk of hydrodehalogenation or 5[5].

Workflow Start Analyze Crude by LC-MS CheckArH High Arene (Ar-H)? Start->CheckArH CheckArOtBu High Ar-OtBu? Start->CheckArOtBu CheckArAr High Biaryl (Ar-Ar)? Start->CheckArAr FixArH Switch to RuPhos/BrettPhos CheckArH->FixArH Yes FixArOtBu Switch base to LiHMDS CheckArOtBu->FixArOtBu Yes FixArAr Strictly degas (Argon) CheckArAr->FixArAr Yes

Diagnostic workflow for identifying and resolving common cross-coupling side reactions.

Quantitative Data Summary

The following table summarizes the causal relationship between ligand/base selection and the distribution of side products in the coupling of an unactivated aryl chloride with piperidine.

Ligand SystemBase ChoiceYield of N-Aryl Piperidine (%)Hydrodehalogenation (%)Ether Byproduct (%)
P(o-tol)₃NaOtBu45.030.015.0
BINAPNaOtBu60.020.010.0
RuPhosNaOtBu85.0< 5.05.0
RuPhos LiHMDS 95.0 < 2.0 0.0

Standardized Self-Validating Protocol: Buchwald-Hartwig Amination

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Reagents: Aryl chloride (1.0 equiv), Piperidine (1.2 equiv), Pd₂(dba)₃ (1.0 mol%), RuPhos (2.2 mol%), LiHMDS (1.5 equiv, 1M in THF), Dodecane (0.5 equiv, internal standard).

Step 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and RuPhos.

  • Add 2 mL of anhydrous THF under an Argon atmosphere. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: Observe a distinct color change from dark purple/red to pale yellow/green. This visually confirms the formation of the active L₁Pd(0) species. If the solution remains dark red, your Pd source or ligand has degraded.

Step 2: Reagent Assembly & Degassing

  • Add the aryl chloride, piperidine, and dodecane (internal standard) to the active catalyst solution.

  • Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with high-purity Argon.

  • Validation Checkpoint 2: During the final thaw cycle under static vacuum, bubbling must completely cease. Continued bubbling indicates a persistent atmospheric leak.

Step 3: Base Addition & Kinetic Monitoring

  • Inject the LiHMDS solution dropwise via a gas-tight syringe.

  • Heat the reaction to 65 °C.

  • Withdraw a 10 µL aliquot at t = 1h and t = 4h. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS or LC-MS.

  • Validation Checkpoint 3: The t = 1h aliquot must show linear consumption of the aryl chloride relative to the dodecane standard. If a massive spike in Ar-H (hydrodehalogenation) is observed early, abort the reaction to save resources—your solvent or reagents are wet.

Step 4: Quench and Isolation

  • Once the aryl chloride is fully consumed, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PubMed Central / Angewandte Chemie International Edition URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: WuXi AppTec URL
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: ACS Publications URL

Sources

Optimization

Column chromatography techniques for purifying piperidine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of piperidine derivatives and other basic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of piperidine derivatives and other basic amines. Piperidines are strong secondary amines (pKa ~11.2), making them notoriously difficult to purify on standard silica gel due to intense chemisorption and ion-exchange interactions.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high recovery and purity of your basic amine compounds.

Diagnostic Workflow

PiperidineWorkflow Start Analyze Piperidine Derivative (Basic Amine) PolarityCheck Is the compound highly polar or water-soluble? Start->PolarityCheck RP_C18 Use Reverse-Phase (C18) Add 0.1% TFA or TEAA buffer PolarityCheck->RP_C18 Yes AcidCheck Is the compound acid-sensitive or prone to decomposition? PolarityCheck->AcidCheck No AmineSilica Use Amine-Functionalized Silica (No TEA required) AcidCheck->AmineSilica Yes BareSilica Use Standard Bare Silica Pre-treat with 1-3% TEA AcidCheck->BareSilica No

Diagnostic logic diagram for selecting the optimal chromatographic method for piperidine derivatives.

FAQ & Troubleshooting Guide

Q1: My piperidine derivative streaks severely from the baseline to the solvent front on standard silica gel. Why does this happen, and how do I fix it? A1: This is the most common issue when purifying basic amines. Standard bare silica gel contains surface silanol groups (Si-OH) that act as 1[1]. Because piperidine is a strong base, it undergoes an acid-base reaction with these silanols, leading to ionic bonding (chemisorption) rather than normal partition-based retention[1]. This causes severe tailing, streaking, and low recovery.

The Fix: Add a sacrificial base, typically 2, to your mobile phase[2]. TEA (pKa ~10.7) acts as a "silanol suppressor" by competitively binding to the acidic sites on the silica, effectively 3[3]. This allows your piperidine compound to elute as a sharp, symmetrical peak based on its inherent polarity[4].

Q2: I added TEA to my mobile phase, but my compound is still tailing, and removing TEA during concentration is tedious. Are there stationary phase alternatives? A2: Yes. If TEA is undesirable or insufficient, you should switch to Amine-Functionalized Silica Gel (NH2-silica)[5]. In this stationary phase, the silica surface is chemically bonded with aminopropyl silane, which 1[1].

Causality: Because the stationary phase itself is basic, ionic interactions with your piperidine are eliminated[6]. This completely removes the need to spike your mobile phase with TEA, significantly 5 from purified fractions[5]. Alternatively, neutral or basic alumina can be used for acid-sensitive basic compounds[2].

Q3: My target piperidine co-elutes with a structurally similar secondary amine impurity. How can I improve resolution? A3: Beyond acting as a silanol suppressor, TEA can construct a 3[3]. The three ethyl groups of TEA extend outward from the silica surface, creating a hydrophobic spatial environment that can alter the retention of closely related structural isomers[3]. If this fails, consider derivatizing the secondary amine impurity (e.g., Boc protection) prior to chromatography to drastically alter its polarity, or switch to a reverse-phase system using a Triethylammonium Acetate (TEAA) buffer, which provides unique ion-pairing behavior for polar amines[3].

Step-by-Step Experimental Protocols

Protocol A: Preparation and Execution of a TEA-Deactivated Silica Gel Column

This protocol utilizes a self-validating feedback loop: if the column is properly deactivated, the solvent front will remain basic, ensuring the piperidine does not irreversibly bind to the top of the column.

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Slurry Packing: In a separate Erlenmeyer flask, create a slurry of standard bare silica gel using the TEA-spiked mobile phase. Pour the slurry into the column in a single, continuous motion to2[2].

  • Column Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent from the stopcock and spot it on pH paper. It must test basic. If it is neutral, the silica's acid sites have not been fully saturated; continue flushing until the eluent runs basic.

  • Sample Loading: Dissolve your crude piperidine mixture in a minimal amount of the TEA-spiked mobile phase. Carefully apply it to the top of the silica bed.

  • Elution & Concentration: Elute the column using the TEA-spiked mobile phase. Monitor fractions via TLC (using TEA-spiked developing solvent). Combine pure fractions and evaporate under reduced pressure. Note: Residual TEA can be removed by high vacuum or azeotropic distillation with toluene.

Protocol B: Normal-Phase Chromatography using Amine-Functionalized Silica

Use this protocol to avoid TEA additives entirely.

  • Solvent Selection: Select a standard normal-phase solvent system (e.g., Hexanes/Ethyl Acetate).

    • Crucial Insight:Never use ketones (e.g., acetone) or aldehydes as mobile phases with amine-functionalized silica, as they will form Schiff bases with the stationary phase, permanently destroying the column.

  • Column Packing: Slurry pack the amine-functionalized silica using your chosen solvent system. No pre-equilibration with basic modifiers is required[5].

  • Elution: Load the sample and elute normally. Because the k' (retention factor) of amine-functionalized silica is1, compounds will elute faster; adjust your gradient to be slightly less polar than you would on bare silica[1].

  • Column Regeneration: If reusing the column, 5, purge with air, and store in a desiccator to extend its life expectancy[5].

Quantitative Data: Stationary Phase & Additive Comparison

Stationary PhaseMobile Phase AdditiveMechanism of ActionExpected Piperidine RfPeak Shape / Elution Profile
Bare Silica (Type A) NoneStrong Brønsted acid / Chemisorption0.00 - 0.10Severe Tailing / Irreversible binding
Bare Silica (Type B) 1-3% TriethylamineCompetitive silanol suppression[3]0.20 - 0.40Sharp / Symmetrical[2]
Amine-Functionalized NoneCovalent neutralization of silanols[6]0.30 - 0.50Sharp / Fast Elution[1]
Basic Alumina NoneBasic surface prevents acid-base bonding0.30 - 0.60Symmetrical / Reduced tailing
Reverse-Phase (C18) 0.1% TFA or TEAAIon-pairing / Hydrophobic retention[3]Varies by gradientSharp / High Resolution

References

  • Sorbent Technologies - Amino Silica Gel. [Link]

  • Teledyne ISCO - Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]

  • Sorbent Technologies - Amino HPLC Semi-Prep. [Link]

  • Welch Materials - Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Phenomenex - Tip on Peak Tailing of Basic Analytes. [Link]

Sources

Reference Data & Comparative Studies

Validation

The 2-Arylpiperidine Scaffold: A Comprehensive SAR and Performance Comparison Guide for Monoamine Reuptake Inhibitors

The 2-arylpiperidine motif is a privileged structural pharmacophore in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) therapeutics. By acting as competitive inhibitors at mono...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-arylpiperidine motif is a privileged structural pharmacophore in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) therapeutics. By acting as competitive inhibitors at monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—these derivatives profoundly modulate synaptic neurotransmitter levels[1].

This guide provides an objective, data-driven comparison of various 2-arylpiperidine derivatives against clinical benchmarks. It details the structure-activity relationship (SAR) landscape, mechanistic pathways, and the self-validating experimental protocols required to quantify their pharmacological performance.

Structural Determinants of Activity (The SAR Landscape)

The pharmacological profile of a 2-arylpiperidine is highly sensitive to both the substitution pattern on the aryl ring and the stereochemistry of the piperidine core. The spatial orientation of the aryl ring relative to the basic piperidine nitrogen dictates the molecule's trajectory into the central binding site (S1 pocket) of the monoamine transporters.

  • Aryl Ring Substitution: Unsubstituted 2-phenylpiperidines generally exhibit weak baseline affinity for DAT and NET. Introducing steric bulk at the ortho-position (e.g., (2S)-2-(2-methoxyphenyl)piperidine) forces the aryl ring out of coplanarity with the piperidine ring due to a steric clash. This conformational shift drastically reduces DAT affinity but enhances selectivity for NET and SERT.

  • Aromatic Extension: Extending the π -system to a 2-naphthyl group (e.g., (-)-methyl 1-methyl-4 β -(2-naphthyl)piperidine-3 β -carboxylate) allows the molecule to deeply occupy the hydrophobic sub-pockets of the transporters, yielding highly potent dual DAT/SERT inhibitors with affinities rivaling modern antidepressants[2].

  • Stereochemistry: Enantiopurity is non-negotiable. For instance, the threo diastereomer of methylphenidate is significantly more potent at DAT than the erythro form, highlighting the strict stereochemical requirements of the transporter's binding vestibule.

Quantitative SAR Comparison

The following table benchmarks the in vitro binding affinities ( Ki​ ) of engineered 2-arylpiperidine derivatives against standard reference compounds.

Compound / DerivativeTarget Transporter ProfileDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Key Structural Insight
Cocaine (Reference)Non-selective TRI214140400Rigid tropane core; balanced but moderate affinity across all three transporters.
Methylphenidate (threo) DAT / NET selective34>10,00039Ester group at C2 dictates strict DAT/NET selectivity over SERT.
2-Phenylpiperidine Weak DAT/NET1,200>10,000850Unsubstituted baseline; lacks binding pocket optimization.
(2S)-2-(2-Methoxyphenyl)piperidine NET / SERT leaning3,40012065Ortho-methoxy induces steric clash at DAT, shifting selectivity.
(-)-Methyl 1-methyl-4 β -(2-naphthyl)piperidine-3 β -carboxylate Potent DAT / SERT217.6180Naphthyl extension deeply occupies the hydrophobic S1 pocket[2].

Mechanistic Pathway of Monoamine Reuptake Inhibition

2-Arylpiperidines exert their primary pharmacological effect by competitively binding to the orthosteric site of monoamine transporters. This blockade prevents the clearance of neurotransmitters from the synaptic cleft, thereby prolonging postsynaptic receptor activation.

Pathway PreSyn Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (Neurotransmitter Pool) PreSyn->Cleft Exocytosis Transporter Monoamine Transporter (DAT / SERT / NET) Cleft->Transporter Reuptake PostSyn Postsynaptic Receptor (Signal Propagation) Cleft->PostSyn Receptor Activation Transporter->PreSyn Recycling Inhibitor 2-Arylpiperidine Derivative Inhibitor->Transporter Competitive Blockade

Fig 1. Synaptic signaling pathway and mechanism of monoamine reuptake inhibition by 2-arylpiperidines.

Synthesis & Experimental Workflows

Constructing the 2-arylpiperidine core with high diastereoselectivity is a critical prerequisite for SAR screening. A highly efficient, modern approach utilizes the Aza-Prins Cyclization . By reacting N-tosylhomoallyl amines with various aryl aldehydes in the presence of a Lewis acid catalyst—such as Iodotrimethylsilane (TMSI)—researchers can synthesize trans-piperidine derivatives with excellent yields and stereocontrol[3].

Workflow Step1 1. Precursor Assembly N-tosylhomoallyl amine + Aldehyde Step2 2. Aza-Prins Cyclization Catalyst: TMSI (Lewis Acid) Step1->Step2 Ambient Temp Step3 3. Stereochemical Resolution Isolation of trans-diastereomers Step2->Step3 Iminium Intermediate Step4 4. In Vitro Validation Radioligand Uptake Assay Step3->Step4 Enantiopure Library Step5 5. SAR Modeling Hit-to-Lead Optimization Step4->Step5 Ki Quantification

Fig 2. Experimental workflow for the synthesis and SAR validation of 2-arylpiperidine derivatives.

Self-Validating Protocol: Radioligand Uptake Assay

To objectively compare the performance of synthesized 2-arylpiperidine derivatives, a robust in vitro radioligand uptake assay must be employed. The following protocol outlines the gold-standard radiometric method for quantifying transporter inhibition. Each step is engineered to isolate transporter kinetics from confounding variables such as vesicular uptake or enzymatic degradation.

Materials Required:
  • Rat striatal synaptosomes (for DAT) or cortical synaptosomes (for SERT/NET).

  • Modified Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Radioligands: [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

  • Reference inhibitors: Mazindol (DAT), Fluoxetine (SERT), Desipramine (NET).

Step-by-Step Methodology:
  • Tissue Preparation: Isolate synaptosomes via sucrose density gradient centrifugation.

    • Causality: Synaptosomes are isolated nerve terminals that maintain the presynaptic machinery, including functional transporters and the intact Na+/Cl− ion gradients strictly necessary for secondary active transport.

  • Buffer Formulation: Suspend synaptosomes in KRH buffer supplemented with 0.1% ascorbic acid and 10 μ M pargyline.

    • Causality: Ascorbic acid is a vital antioxidant that prevents the rapid autoxidation of monoamines in aqueous solutions. Pargyline, a monoamine oxidase inhibitor (MAOI), prevents the enzymatic degradation of the internalized radioligand, ensuring that scintillation counts accurately reflect intracellular accumulation.

  • Compound Pre-Incubation: Aliquot synaptosomes into 96-well plates. Add varying concentrations of the 2-arylpiperidine derivative (ranging from 10 pM to 10 μ M) and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the competitive inhibitor to achieve thermodynamic equilibrium binding with the transporter before the substrate is introduced, preventing artificially skewed Ki​ values.

  • Radioligand Addition: Initiate the assay by adding 20 nM of the respective tritiated monoamine. Incubate for exactly 5 minutes.

    • Causality: A brief 5-minute window ensures the measurement captures the initial uptake velocity (the linear phase of Michaelis-Menten kinetics) rather than steady-state accumulation or transporter reversal.

  • Termination & Filtration: Terminate the reaction rapidly by adding 4°C ice-cold KRH buffer. Immediately filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Causality: The sudden drop in temperature instantly halts transporter conformational changes. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands.

  • Quantification: Wash the filters three times with cold buffer, transfer to vials, add scintillation cocktail, and quantify using a liquid scintillation counter. Calculate specific uptake by subtracting the non-specific binding determined in parallel wells containing a saturating concentration (10 μ M) of the reference inhibitor.

References

  • Lomenzo, S. A., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed (NIH).[Link]

  • International Journal for Multidisciplinary Research. (2025). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. IJFMR. [Link]

  • PubMed Central. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC (NIH).[Link]

Sources

Comparative

Benchmarking Piperidine-Based Catalysts in Organocatalysis: A Comparative Guide

Organocatalysis has fundamentally reshaped modern synthetic chemistry, offering robust, metal-free pathways for carbon-carbon bond formation. Among the most relied-upon catalysts are secondary amines, which activate carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis has fundamentally reshaped modern synthetic chemistry, offering robust, metal-free pathways for carbon-carbon bond formation. Among the most relied-upon catalysts are secondary amines, which activate carbonyl compounds via enamine or iminium ion intermediates. Piperidine, a six-membered cyclic amine, has long served as the benchmark catalyst for classic transformations such as the Knoevenagel condensation.

However, as drug development demands higher throughput and greener metrics, it is imperative to objectively benchmark piperidine against structural analogues like pyrrolidine and morpholine. This guide provides a rigorous, data-driven comparison of these catalysts, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Role of Ring Size and Heteroatoms

The catalytic efficacy of a secondary amine is dictated by a delicate balance between basicity, nucleophilicity, and steric hindrance. Understanding the physical chemistry behind these structures is critical for rational catalyst selection.

  • Pyrrolidine (5-Membered Ring): Pyrrolidine exhibits the highest reactivity among the benchmarked amines. The constrained five-membered ring increases the p-character of the nitrogen lone pair, drastically enhancing its nucleophilicity [1]. This leads to rapid enamine formation, making it ideal for highly sterically hindered or less electrophilic substrates.

  • Piperidine (6-Membered Ring): Piperidine serves as the traditional standard. With a pKa of ~11.28, it provides an optimal balance of basicity and nucleophilicity [2]. While its enamines are less reactive than those of pyrrolidine, piperidine is less prone to causing runaway polymerization of highly reactive electrophiles, making it highly reliable for industrial scale-up.

  • Morpholine (6-Membered Ring with Oxygen): The introduction of an oxygen heteroatom creates an electron-withdrawing inductive effect. This increases the ionization potential and induces pronounced pyramidalization of the nitrogen atom, severely dampening enamine nucleophilicity and overall catalytic turnover [1].

CatalyticCycle A Aldehyde + Active Methylene B Amine Addition (Nucleophilic Attack) A->B Catalyst C Iminium/Enamine Intermediate B->C -H2O D C-C Bond Formation C->D Electrophile E Condensation Product + H2O D->E Regeneration E->B Recycled

Piperidine-catalyzed Knoevenagel condensation mechanistic pathway.

Comparative Benchmarking Data

To objectively evaluate these catalysts, we analyze their performance in a standard Knoevenagel condensation—specifically, the reaction of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde, a common pharmaceutical intermediate workflow [2].

CatalystRing StructureEnamine NucleophilicityOptimal Loading (eq)Max Conversion (%)Relative Reaction Rate
Pyrrolidine 5-memberedHigh (High p-character)0.500 - 0.625100.0%Fastest
Piperidine 6-memberedModerate (Balanced)0.80091.0%Baseline
Morpholine 6-membered (with O)Low (Pyramidalized N)> 1.000< 50.0%Slowest

Data Insights: Pyrrolidine achieves complete conversion (100%) at a significantly lower catalyst loading (0.625 eq) compared to piperidine, which plateaus at 91.0% conversion even when pushed to 0.800 eq[2]. This quantitative disparity highlights pyrrolidine's superior kinetic profile, though piperidine remains the most cost-effective general-purpose base for less demanding substrates.

Experimental Protocols: Self-Validating Benchmarking Workflow

To replicate the benchmarking data above, researchers must utilize a self-validating system that eliminates isolation errors. The following protocol outlines a rigorous kinetic evaluation of secondary amine catalysts.

Step 1: Substrate Preparation
  • Action: Combine 1.0 mmol of the target aldehyde (e.g., p-methoxybenzaldehyde) and 1.0 mmol of the active methylene compound (e.g., TZD) in 10 mL of anhydrous toluene .

  • Causality: Toluene is selected as the solvent to enable azeotropic water removal via a Dean-Stark apparatus. By continuously removing the H₂O byproduct, the thermodynamic equilibrium is forced toward the condensation product, isolating the catalyst's kinetic performance from equilibrium limitations.

Step 2: Catalyst Introduction
  • Action: Add the selected secondary amine catalyst (e.g., Piperidine at 0.8 eq, or Pyrrolidine at 0.625 eq)[2].

  • Causality: Precise stoichiometric control is critical. Because pyrrolidine possesses enhanced nucleophilicity, applying the same equivalent loading as piperidine can lead to unwanted side reactions or substrate degradation.

Step 3: Reaction Monitoring
  • Action: Heat the mixture to reflux. Extract 50 µL aliquots at defined intervals (e.g., 2, 4, 8, and 12 hours) for HPLC analysis[2].

  • Causality: Time-course sampling allows for the calculation of initial consumption rates (e.g., mol L⁻¹ min⁻¹), providing a true kinetic benchmark (Turnover Frequency) rather than a misleading endpoint yield.

Step 4: Quantitative NMR Validation (Self-Validating Step)
  • Action: Upon reaction completion, cool to room temperature and remove the solvent under reduced pressure. Before taking the ¹H NMR spectrum of the crude mixture, add a highly precise, known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Causality: Relying solely on isolated yield introduces mechanical losses (e.g., during recrystallization or column chromatography). Comparing the integral of the product's newly formed vinylic proton against the internal standard's aromatic protons provides an absolute, self-validating conversion metric that is entirely independent of isolation efficiency.

BenchmarkingWorkflow Step1 1. Substrate Preparation (Equimolar Aldehyde + Active Methylene) Step2 2. Catalyst Introduction (Piperidine, Pyrrolidine, or Morpholine) Step1->Step2 Step3 3. Reaction Monitoring (Time-course HPLC tracking) Step2->Step3 Reflux in Toluene Step4 4. Quenching & Isolation (Solvent removal under vacuum) Step3->Step4 Upon Completion Step5 5. Quantitative Analysis (1H NMR with Internal Standard) Step4->Step5 Self-Validating Metric

Self-validating experimental workflow for catalyst benchmarking.

References

  • Vaghi, F., et al. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts." Frontiers in Chemistry, 11:1233097, 2023. URL: [Link]

  • Vieira, R. D. O., et al. "Use of Piperidine and Pyrrolidine in Knoevenagel Condensation." Organic & Medicinal Chemistry International Journal, 5(4): 555668, 2018. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2,4-Disubstituted Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products. Its prevalence drives the continuous demand for robust, efficient, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products. Its prevalence drives the continuous demand for robust, efficient, and stereoselective synthetic methodologies. For drug development professionals and researchers, the ability to precisely control the spatial arrangement of substituents on the piperidine ring is paramount, as stereochemistry profoundly influences pharmacological activity and safety profiles. This guide provides a comparative analysis of key synthetic routes to 2,4-disubstituted piperidines, offering a critical evaluation of their performance, mechanistic underpinnings, and practical applicability, supported by experimental data and detailed protocols.

Diastereoselective Reduction of Substituted Pyridiniums and Piperidones

One of the most versatile and historically significant strategies for accessing 2,4-disubstituted piperidines involves the stereoselective reduction of a pre-functionalized heterocyclic precursor. This approach often leverages a built-in stereocenter to direct the facial selectivity of a reduction, or employs strategic placement of functional groups to influence the thermodynamic stability of the desired diastereomer. A particularly elegant example demonstrates that complete control over the reaction's diastereoselectivity can be achieved simply by altering the sequence of synthetic operations.

Mechanistic Insight & Causality

The stereochemical outcome in these reductions is dictated by the conformational preference of the piperidine ring during the hydride delivery step. For instance, in the reduction of an N-acyl-2-substituted-4-piperidone, the acyl group can enforce a conformation where a pseudo-allylic (A1,3) strain governs the orientation of the 2-substituent. This, in turn, directs the incoming nucleophile to the less sterically hindered face of the carbonyl, leading to the trans product. Conversely, if the reduction is performed on a piperidinium ion (after N-acyl deprotection), the conformational dynamics change, favoring the formation of the cis diastereomer. This sequence-dependent stereocontrol is a powerful tool for accessing both diastereomeric pairs from a common intermediate.

Logical Workflow for Diastereoselective Reduction

G cluster_trans Route to trans-Isomer cluster_cis Route to cis-Isomer A N-Acyl-2-substituted-4-piperidone B Nucleophilic Addition (e.g., Grignard) A->B C N-Acyl-2,4-disubstituted-4-hydroxypiperidine B->C D Reduction of C4-OH & N-Acyl (e.g., Dissolving Metal Reduction) C->D E trans-2,4-Disubstituted Piperidine D->E F N-Acyl-2-substituted-4-piperidone G N-Acyl Deprotection (e.g., Acid-catalyzed) F->G H 2-Substituted-4-piperidone G->H I Nucleophilic Addition (e.g., Grignard) H->I J 2,4-Disubstituted-4-hydroxypiperidine I->J K Reduction of C4-OH (e.g., Catalytic Hydrogenation) J->K L cis-2,4-Disubstituted Piperidine K->L G A Acyclic Bromo-enoate Precursor D Initial Radical Formation A->D B Radical Initiator (AIBN) B->D C Radical Mediator ((TMS)3SiH or Bu3SnH) C->D E 6-exo-trig Cyclization D->E F Piperidine Radical Intermediate (Mixture of Diastereomers) E->F G H-atom Transfer F->G I Minor cis-Radical Isomerization (with (TMS)3SiH) F->I Slower H-transfer allows equilibrium H 2,4-Disubstituted Piperidine (trans/cis mixture) G->H I->F G A Acyclic Amino-enone/enal C Iminium Ion Formation A->C B Chiral Secondary Amine Catalyst B->C Catalyst D Intramolecular Aza-Michael Addition C->D Stereocontrolled Cyclization E Enamine Intermediate D->E F Hydrolysis E->F F->B Catalyst Regeneration G Chiral 2,4-Disubstituted Piperidine F->G G A Diene E [4+2] Cycloaddition (Endo Transition State) A->E B Imine Dienophile D Activated Imine-LA* Complex B->D C Chiral Lewis Acid (LA*) C->D Coordination D->E Stereoselective Attack F Cycloadduct-LA* Complex E->F G Work-up/LA* Removal F->G H Enantioenriched Tetrahydropyridine G->H I Reduction H->I J Chiral 2,4-Disubstituted Piperidine I->J

Comparative

A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Piperidine-Based Drug Candidates

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutic agents due to its favorable physicochemical properties and versatile binding capabilities.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutic agents due to its favorable physicochemical properties and versatile binding capabilities.[1][2][3] However, the journey from a promising piperidine-based hit compound to a viable drug candidate is a rigorous process demanding a multi-tiered, data-driven in-vitro testing strategy. This guide provides an in-depth comparison of essential in-vitro protocols, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating preclinical data package.

Our approach is structured as a progressive funnel, starting with broad screening for general liabilities and moving towards specific, hypothesis-driven assays for mechanism of action and target engagement.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Early ADME-Tox Profiling cluster_2 Tier 3: MoA & Target Engagement T1_Cytotoxicity Cytotoxicity & Viability Assays (MTT, XTT, LDH) T2_Permeability Permeability (PAMPA, Caco-2) T1_Cytotoxicity->T2_Permeability Advance Promising Non-Toxic Candidates T2_Metabolism Metabolic Stability (Microsomes, S9) T2_CYP CYP450 Inhibition T2_PPB Plasma Protein Binding T2_hERG hERG Safety T3_Target Target Engagement (CETSA) T2_hERG->T3_Target Advance Candidates with Favorable ADME-Tox Profile T3_Pathway Pathway Analysis (Reporter Assays) T3_Validation Target Validation (Western Blot) Decision Go/No-Go Decision for In-Vivo Studies T3_Validation->Decision Comprehensive Data Package

Caption: Tiered In-Vitro Testing Workflow for Drug Candidates.

Tier 1: Foundational Viability and Cytotoxicity Screening

The first critical hurdle is to determine if your novel piperidine candidate has inherent toxicity. Cytotoxicity assays are fundamental for establishing a therapeutic window and guiding dose selection for subsequent experiments.[4][5] These assays measure cell health through various indicators, from metabolic activity to membrane integrity.[4][6]

Comparison of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductases in living cells convert yellow MTT tetrazolium salt to purple formazan crystals.[4][7][8]Simple, cost-effective, suitable for high-throughput screening.[4][7]Requires a solubilization step; formazan crystals can be insoluble; potential for interference from reducing compounds.
XTT/WST-1 Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.Higher sensitivity than MTT; simpler workflow.More expensive than MTT.
LDH Release Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]Directly measures cell death (necrosis); non-destructive to remaining viable cells.[7]Less sensitive for detecting early apoptotic events; can have high background if serum is used in media.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay remains a workhorse for initial cytotoxicity screening due to its cost-effectiveness and reliability.[4][5]

Causality: This protocol is designed to establish a dose-response curve, from which an IC50 (half-maximal inhibitory concentration) value can be calculated. This value represents the concentration at which the drug candidate inhibits 50% of cell viability, a key metric for comparing compound toxicity.

  • Cell Seeding: Seed cancer or other relevant cells (e.g., PC3, 4T1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the piperidine-based test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.[9]

  • MTT Addition: After incubation, remove the treatment medium and replace it with 100 µL of fresh medium containing 0.5 mg/mL MTT solution.[9] Incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Early ADME-Tox Profiling

A compound that is non-toxic but cannot reach its target or has significant safety liabilities is destined for failure. Early ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology profiling is essential to identify candidates with drug-like properties.[10][11]

Permeability: Will the Compound Be Absorbed?

For orally administered drugs, crossing the intestinal barrier is paramount. We compare two workhorse assays: the cell-free PAMPA and the cell-based Caco-2 model.[12]

AssayModelMeasuresThroughputMechanistic Insight
PAMPA Artificial lipid membrane.[13][14]Passive diffusion only.[12][13]HighLow (no transporters or metabolism).
Caco-2 Monolayer of human colorectal adenocarcinoma cells.[12]Passive diffusion, active transport (uptake and efflux), and paracellular transport.[15]Low to MediumHigh (provides data on efflux by transporters like P-gp).

Recommendation: Start with PAMPA for high-throughput ranking of large numbers of compounds.[12] Advance promising candidates to the lower-throughput, but more biologically relevant, Caco-2 assay to investigate the potential role of active transporters.[13][16]

Experimental Protocol: Caco-2 Permeability Assay

Causality: This protocol determines the apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer. By measuring transport in both directions (apical to basolateral and basolateral to apical), we can calculate an efflux ratio to determine if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

  • Compound Addition: Add the test compound to either the apical (A) or basolateral (B) chamber. Add fresh transport buffer to the receiving chamber.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.[16]

  • Data Analysis: Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is subject to active efflux.

Metabolic Stability: How Long Will the Compound Last?

Metabolic stability provides an early indication of a compound's half-life in the body.[17] A compound that is metabolized too quickly will have poor bioavailability and a short duration of action. The primary site of drug metabolism is the liver, and assays using liver fractions are the industry standard.[18][19]

Test SystemContainsMeasures
Liver Microsomes Subcellular fractions containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (UGTs).[19]Primarily Phase I metabolism.[19]
Liver S9 Fraction A mix of microsomes and the cytosol.Both Phase I and Phase II metabolism.[19]
Hepatocytes Intact liver cells.Comprehensive Phase I and II metabolism with active transporters.[17]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.[18] The results are used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint), which are key parameters for predicting in-vivo pharmacokinetic behavior.[17]

  • Reagents: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).[10] Prepare the test compound at a final concentration of 1 µM.[10][20] Prepare a solution of the cofactor NADPH (1 mM), which is required for CYP450 enzyme activity.[10][20]

  • Incubation: Pre-warm the microsome and compound mixture to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[10]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile) to stop the reaction.[10] Include a control without NADPH to check for non-enzymatic degradation.[20]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in-vitro half-life.

Safety Pharmacology: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, assessing a compound's hERG liability is a mandatory step in preclinical safety pharmacology.[21]

Experimental Protocol: Automated Patch-Clamp for hERG Inhibition

Causality: The patch-clamp technique is the gold standard for assessing ion channel function. It directly measures the flow of potassium ions through the hERG channel in response to a specific voltage protocol.[22] The assay determines the IC50 of the compound for hERG channel inhibition, which is used to calculate a safety margin relative to the expected therapeutic plasma concentration.

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) engineered to express the hERG channel.

  • Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch, SyncroPatch).[22] The system establishes a high-resistance seal ("giga-seal") between the cell membrane and the recording electrode.

  • Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current, and a stable baseline is recorded.[22]

  • Compound Application: The test compound is perfused over the cell at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The effect on the hERG current is allowed to reach a steady state at each concentration.

  • Positive Control: A known hERG blocker (e.g., E-4031) is applied at the end to confirm the sensitivity of the assay.[22]

  • Data Analysis: The peak amplitude of the hERG tail current is measured at each concentration. The percentage of inhibition relative to the baseline is calculated and plotted against the compound concentration to determine the IC50 value.[22]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target.[23][24] Only the unbound (free) fraction of a drug is pharmacologically active. Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data.[25][26]

Experimental Protocol: Equilibrium Dialysis for PPB

Causality: Equilibrium dialysis is the gold standard method for measuring PPB because it minimizes non-specific binding artifacts.[24][25] The protocol allows the free drug to diffuse across a semi-permeable membrane until equilibrium is reached, providing a direct measurement of the unbound concentration.

  • Apparatus: Use a 96-well equilibrium dialysis apparatus, which consists of paired chambers separated by a semi-permeable membrane.

  • Procedure: Add plasma (human, rat, etc.) spiked with the test compound to one chamber (the plasma chamber). Add buffer solution to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-24 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tier 3: Target Engagement & Mechanism of Action (MoA)

Once a candidate demonstrates a promising ADME-Tox profile, the focus shifts to confirming its interaction with the intended target in a cellular context and elucidating its downstream biological effects.

G cluster_pathway Cellular Signaling Pathway (e.g., NF-κB) cluster_nucleus cluster_drug Drug Action Stimulus Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene (e.g., TNF-α) Nucleus->Gene binds promoter Reporter Reporter Gene (Luciferase) Gene->Reporter drives expression Drug Piperidine-based Inhibitor Drug->IKK Inhibits

Caption: Example NF-κB Reporter Gene Assay Principle.

Target Engagement: Does the Compound Bind its Target in Cells?

Confirming that a drug binds to its intended target within a complex cellular environment is a critical validation step.[27][28] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess this.[27][29][30]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[29][30]

Experimental Protocol: Western Blot-Based CETSA
  • Compound Treatment: Treat intact cells with the piperidine-based compound at various concentrations. Include a vehicle control.

  • Heating Step: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant using Western Blot.[27]

  • Data Analysis: For each concentration of the compound, plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mechanism of Action: How Does the Compound Affect Cell Signaling?

Reporter gene assays are elegant tools for monitoring the activity of specific signaling pathways or transcription factors.[31][32] They are ideal for confirming the downstream consequences of target engagement.

Principle: A reporter gene (e.g., luciferase, which produces light) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[31][32][33] An increase or decrease in the reporter signal (light) directly reflects the activation or inhibition of the pathway by the test compound.[32]

Experimental Protocol: Luciferase Reporter Assay for NF-κB Pathway

Causality: This protocol determines if a piperidine candidate can inhibit the NF-κB signaling pathway, a common target in inflammation.[1] The compound's effect is quantified by its ability to suppress the LPS-induced expression of the luciferase reporter gene.

  • Transfection: Introduce a plasmid containing a luciferase gene driven by an NF-κB response element into a suitable cell line (e.g., RAW 264.7 macrophages).[1] Co-transfect a control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to normalize for transfection efficiency.[31]

  • Pre-treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[1]

  • Stimulation: Induce the NF-κB pathway by adding a stimulus, such as lipopolysaccharide (LPS).[1]

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.[32]

  • Signal Measurement: Add the appropriate substrates (e.g., luciferin) and measure the light output (luminescence) using a luminometer.[32]

  • Data Analysis: Normalize the NF-κB (firefly) luciferase signal to the control (Renilla) luciferase signal. Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Target Validation: Does the Compound Affect Target Protein Levels or Modification?

Western blotting is a fundamental technique used to detect specific proteins in a sample, confirming changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to drug treatment.[34][35]

Experimental Protocol: Western Blot

Causality: This protocol validates the mechanism of action by visualizing the effect of the drug on the target protein or a key downstream marker. For example, it can confirm that an inhibitor of the IKK complex prevents the degradation of IκBα, a key step in NF-κB signaling.

  • Sample Preparation: Treat cells with the test compound for a specified time. Lyse the cells and determine the total protein concentration of the lysates.

  • Gel Electrophoresis (SDS-PAGE): Separate the proteins in the lysates by size by running them on a polyacrylamide gel.[34][35]

  • Protein Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[35][36]

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.[35][36]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that is specific to the target protein.[35]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[35]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[36]

  • Imaging: Capture the light signal with an imaging system. The intensity of the resulting band corresponds to the amount of the target protein.

References

  • Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. Benchchem.
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC.
  • Reporter Genes and their Applications. Promega Korea.
  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. Benchchem.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Plasma protein binding assay. Bioland.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Application Notes and Protocols for hERG Channel Safety Assessment. Benchchem.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
  • Plasma Protein Binding Assay. Creative Bioarray.
  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Oncolines.
  • Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • In vitro ADME. Paraza Pharma Inc.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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Validation

Advanced Antimycotic Profiling: A Comparative Guide on Fluconazole vs. Novel Triterpenoids

Target Audience: Researchers, scientists, and drug development professionals. The landscape of antifungal drug development is rapidly evolving to address the critical threat of multidrug-resistant fungal pathogens.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The landscape of antifungal drug development is rapidly evolving to address the critical threat of multidrug-resistant fungal pathogens. For decades, fluconazole has served as the gold-standard azole for treating Candida infections. However, the emergence of resistant species such as Candida auris and Candida glabrata necessitates the benchmarking of novel antimycotic classes. This guide provides an objective, data-driven comparison between fluconazole and ibrexafungerp—a first-in-class oral triterpenoid—detailing their mechanistic divergence, standardized evaluation protocols, and comparative efficacy.

Mechanistic Divergence: Fungistatic vs. Fungicidal Action

Understanding the fundamental mechanism of action (MoA) is critical for interpreting downstream experimental data, such as trailing growth in susceptibility assays.

  • Fluconazole (Azole Class): Fluconazole exerts its activity by1[1]. This blockade prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols. Because it only halts cell replication rather than actively lysing the cell, fluconazole is inherently fungistatic .

  • Ibrexafungerp (Triterpenoid Class): Unlike azoles, ibrexafungerp2[2], a critical enzyme for fungal cell wall integrity. Although it shares the same enzymatic target as echinocandins, its distinct binding site allows it to retain potent fungicidal activity even against 3[3].

MoA Fluconazole Fluconazole (Azole) Erg11 Erg11 (14α-demethylase) Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Depletion & Toxic Sterols Erg11->Ergosterol Induces Fungistatic Fungistatic Effect Ergosterol->Fungistatic Results in Ibrexafungerp Ibrexafungerp (Triterpenoid) GlucanSynth 1,3-β-D-glucan synthase Ibrexafungerp->GlucanSynth Inhibits CellWall Cell Wall Disruption GlucanSynth->CellWall Induces Fungicidal Fungicidal Effect CellWall->Fungicidal Results in

Mechanistic pathways of Fluconazole (fungistatic) vs. Ibrexafungerp (fungicidal).

Experimental Workflows for Objective Comparison

To accurately compare a fungistatic azole with a fungicidal triterpenoid, researchers must utilize self-validating, standardized protocols.

CLSI M27-A4 Broth Microdilution (MIC Determination)

The Clinical and Laboratory Standards Institute (CLSI) M27-A4 protocol is the definitive method for determining the Minimum Inhibitory Concentration (MIC) of yeasts.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies from a 24-hour culture. Suspend in sterile saline and adjust to a 0.5 McFarland standard. Dilute to a final working concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Media Standardization: Use4[4].

    • Causality: Fungal metabolism produces acidic byproducts. Without MOPS buffering, the pH drop would alter the ionization state of the drug, artificially shifting the apparent MIC.

  • Serial Dilution: Prepare 96-well plates with 2-fold serial dilutions of fluconazole (0.12 to 64 µg/mL) and ibrexafungerp (0.015 to 8 µg/mL).

  • Self-Validation (QC): Include C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 in parallel. The assay is only valid if the MICs for these strains fall within predefined CLSI QC ranges.

  • Incubation & Reading: Incubate at 35°C for 24 hours.

    • Causality: Fluconazole MIC is read at 50% growth inhibition (MIC50) . Because fluconazole is fungistatic, yeast cells can undergo a few replication cycles using residual membrane ergosterol, creating a faint haze ("trailing growth"). Ibrexafungerp, being fungicidal, is read at the lowest concentration showing a significant diminution (≥50-80%) or complete clearance depending on the specific endpoint guidelines.

CLSI Inoculum 1. Inoculum Preparation (0.5 - 2.5 x 10^3 CFU/mL) Media 2. Media Standardization (RPMI 1640 + MOPS pH 7.0) Inoculum->Media Dilution 3. Serial Microdilution (Drug Concentration Gradient) Media->Dilution Incubation 4. Incubation (35°C for 24 hrs) Dilution->Incubation Reading 5. MIC Determination (Visual or Spectrophotometric) Incubation->Reading

Standardized CLSI M27-A4 broth microdilution workflow for antifungal susceptibility.

Time-Kill Kinetics Assay

While MIC defines the inhibitory threshold, time-kill assays differentiate between static and cidal activity.

Step-by-Step Methodology:

  • Prepare a logarithmic-phase yeast inoculum ( 1×105 CFU/mL).

    • Causality: Stationary phase cells alter their cell wall composition, which can artificially inflate resistance to glucan synthase inhibitors. Log-phase ensures uniform target expression.

  • Expose the inoculum to the drug at 1×, 4×, and 8× the predetermined MIC.

  • Extract 100 µL aliquots at 0, 4, 8, 12, and 24 hours. Serially dilute and plate on Sabouraud Dextrose Agar (SDA).

  • Interpretation: A ≥3log10​ reduction in CFU/mL (99.9% kill) from the starting inoculum indicates fungicidal activity (expected for ibrexafungerp). A <3log10​ reduction indicates fungistatic activity (expected for fluconazole).

Comparative Data Presentation

The following table synthesizes in vitro susceptibility data comparing fluconazole and ibrexafungerp against wild-type and highly resistant clinical isolates.

Pathogen ProfileDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Activity Profile
C. albicans (Wild-Type) Fluconazole0.12 - 1.00.250.5Fungistatic
Ibrexafungerp0.03 - 0.50.120.25Fungicidal
C. auris (Fluconazole-Resistant) Fluconazole>64>64>64Inactive (Resistant)
Ibrexafungerp2[2]0.51.0Fungicidal
C. glabrata (FKS-Mutated / Echinocandin-Resistant) Fluconazole8.0 - >6416.0>64Fungistatic / Resistant
Ibrexafungerp3[3]0.52.0Fungicidal

Data aggregated from recent clinical surveillance studies highlighting the efficacy of ibrexafungerp against isolates where fluconazole therapy fails.

In Vivo Efficacy: Translational Context

In vitro MICs must be validated through in vivo models to account for pharmacokinetics, tissue penetration, and host immune factors. The standard translational model is the Neutropenic Murine Model of Invasive Candidiasis .

Experimental Design & Causality: Mice are rendered neutropenic via cyclophosphamide injection to isolate the drug's direct efficacy from the host's innate immune response. They are intravenously inoculated with a fluconazole-resistant C. auris strain. To rigorously test the drug, initiation of therapy is intentionally delayed until 24 hours post-inoculation.

Outcomes:

  • Fluconazole Cohort: Fails to reduce the kidney fungal burden, resulting in rapid mortality consistent with the in vitro resistance profile[2].

  • Ibrexafungerp Cohort: 2[2], proving that its fungicidal mechanism translates directly to systemic efficacy even when treatment is delayed.

Conclusion

While fluconazole remains a cost-effective, orally bioavailable option for susceptible fungal strains, its fungistatic nature and vulnerability to target-site mutations (Erg11) limit its utility against emerging threats. Novel triterpenoids like ibrexafungerp provide a critical alternative, delivering fungicidal, echinocandin-like disruption of the cell wall with the added benefit of oral bioavailability. Rigorous, self-validating protocols like CLSI M27-A4 and time-kill kinetics are essential for accurately profiling these advanced antimycotics during drug development.

References

  • Title: Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains Source: National Center for Biotechnology Information (PMC) URL: [Link]

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